Parbendazole
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
methyl N-(6-butyl-1H-benzimidazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-3-4-5-9-6-7-10-11(8-9)15-12(14-10)16-13(17)18-2/h6-8H,3-5H2,1-2H3,(H2,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWLZFXJFBZBEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Record name | PARBENDAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20833 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045410 | |
| Record name | Parbendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals or fine white powder. (NTP, 1992) | |
| Record name | PARBENDAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20833 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992) | |
| Record name | PARBENDAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20833 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
14255-87-9 | |
| Record name | PARBENDAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20833 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Parbendazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14255-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Parbendazole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014255879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Parbendazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=256420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Parbendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Parbendazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PARBENDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4X8WVX2UG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
491 to 495 °F (decomposes) (NTP, 1992) | |
| Record name | PARBENDAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20833 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
In Vitro Anticancer Efficacy of Parbendazole in Pancreatic Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vitro anticancer effects of Parbendazole, a repurposed benzimidazole-based anthelmintic, on pancreatic cancer (PC) cells. The document synthesizes key quantitative data, details established experimental protocols, and illustrates the underlying molecular mechanisms and workflows.
Quantitative Effects of this compound on Pancreatic Cancer Cells
This compound has demonstrated significant potency in reducing the viability of pancreatic cancer cell lines, emerging as the most effective among several tested benzimidazole compounds.[1][2] Its efficacy is observed in the nanomolar to low micromolar range.[1][2][3][4]
Table 1: Half-Maximal Inhibitory Concentration (IC₅₀) of this compound
The IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of cell viability. This compound consistently shows low IC₅₀ values across various pancreatic cancer cell lines after 72 hours of treatment.
| Cell Line | IC₅₀ (µM) | Reference |
| AsPC-1 | 0.19 (±0.25) | [1] |
| Capan-2 | 0.36 (±0.17) | [1] |
| AsPC-1 | 0.01 - 3.26 | [5] |
| BxPC-3 | 0.01 - 3.26 | [5] |
Table 2: Summary of this compound's Biological Effects
Beyond reducing cell viability, this compound exerts multiple anticancer effects, including the inhibition of cell proliferation, abrogation of colony-forming ability, and induction of programmed cell death (apoptosis).
| Biological Effect | Cell Line(s) | Key Observations | Reference |
| Inhibition of Growth | AsPC-1, Capan-2 | Drastic reduction in cell growth at 24, 48, and 72 hours with concentrations of 0.2 µM and 0.7 µM. | [1][2] |
| Inhibition of Clonogenicity | AsPC-1, Capan-2 | Colony formation was completely abolished at both low and high concentrations of this compound. | [1][2] |
| Induction of Apoptosis | AsPC-1 | Significant increase in apoptotic cells observed at 24, 48, and most markedly at 72 hours. | [1] |
| Induction of Apoptosis | Capan-2 | Significant induction of apoptosis detected after 72 hours of treatment. | [1] |
| Cell Cycle Arrest | AsPC-1, Capan-2 | Promotes a G2/M phase arrest, leading to an increase in enlarged, polyploid cells. | [1][2][3][6] |
| Inhibition of Migration | AsPC-1, Capan-2 | Hampered cancer cell migration capabilities. | [1][2] |
Mechanism of Action: Microtubule Disruption
The primary mechanism underlying this compound's anticancer activity is its ability to interfere with microtubule dynamics.[1][7] Like other benzimidazole compounds, this compound binds to tubulin, inhibiting its polymerization into microtubules.[8][9] This disruption of the microtubule network leads to a cascade of events culminating in cell death.
The process begins with the failure to form a proper mitotic spindle during cell division.[1][2][3] This triggers a G2/M cell cycle arrest and can lead to mitotic catastrophe, a form of cell death that results from abnormal mitosis.[1][3] These events are also associated with the activation of a DNA damage response, ultimately leading to apoptosis.[1][2][7] There is also speculation that this compound may modulate the WNT/β-catenin signaling pathway, in which microtubules play a role.[1][2]
Detailed Experimental Protocols
The following are generalized protocols for the key in vitro assays used to evaluate the anticancer effects of this compound.
Cell Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Plate pancreatic cancer cells (e.g., AsPC-1, Capan-2) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control, typically DMSO) for a specified duration (e.g., 72 hours).[1]
-
MTT Incubation: Add MTT solution (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
-
Cell Culture and Treatment: Grow and treat cells with this compound as described for the viability assay.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[1]
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
References
- 1. The Benzimidazole-Based Anthelmintic this compound: A Repurposed Drug Candidate That Synergizes with Gemcitabine in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Benzimidazole-Based Anthelmintic this compound: A Repurposed Drug Candidate That Synergizes with Gemcitabine in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] The Benzimidazole-Based Anthelmintic this compound: A Repurposed Drug Candidate That Synergizes with Gemcitabine in Pancreatic Cancer | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Binding of this compound to tubulin and its influence on microtubules in tissue-culture cells as revealed by immunofluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Characterization of Parbendazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parbendazole, a benzimidazole anthelmintic, has garnered significant interest for its potential as a repurposed therapeutic agent, particularly in oncology. Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the synthesis and detailed chemical characterization of this compound, offering valuable protocols and data for researchers in drug discovery and development.
Synthesis of this compound
The synthesis of this compound (methyl N-(6-butyl-1H-benzimidazol-2-yl)carbamate) is a multi-step process commencing with p-n-butylaniline. The overall synthetic scheme involves acetylation, nitration, hydrolysis, reduction, and a final cyclization reaction to yield the benzimidazole core.
Synthetic Workflow
The synthesis can be visualized as a five-step process, each with specific reagents and conditions to yield the desired intermediate and finally, this compound.
Experimental Protocols
The following protocols are based on established methods for the synthesis of benzimidazole derivatives, adapted from patent literature.[1]
Step 1: Synthesis of p-n-butylacetanilide
-
In a 250 mL four-necked flask equipped with a thermometer and a stirring device, add 61.63 g (0.6078 mol) of acetic anhydride and a catalytic amount of concentrated sulfuric acid.
-
Control the temperature at approximately 50°C and add 15.0 g (0.1007 mol) of n-butylaniline dropwise.
-
Maintain the reaction temperature at 50-55°C for about 1 hour.
-
After completion, cool the reaction mixture and pour it into a large volume of an ice-water mixture, which will cause a white crystalline product to precipitate.
-
Neutralize the mixture with a NaCO₃ solution and filter the precipitate.
-
Wash the crude product with water and dry. Recrystallize from n-heptane to obtain p-n-butylacetanilide.
Step 2: Synthesis of 2-nitro-4-n-butylacetanilide
-
To the p-n-butylacetanilide obtained in the previous step, add acetic anhydride.
-
Cool the mixture to 0°C and slowly add concentrated nitric acid while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 40 minutes.
-
Pour the reaction mixture into a large amount of ice water to precipitate the yellow product.
-
Filter and dry the crude product. Further purification can be achieved by silica gel chromatography.
Step 3: Synthesis of 2-nitro-4-n-butylaniline
-
Dissolve the 2-nitro-4-n-butylacetanilide in methanol.
-
Add a 40% KOH solution and stir the mixture at 60-70°C for 0.5-1.5 hours.
-
After the reaction is complete, dry the reaction solution, filter, and remove the solvent to obtain 2-nitro-4-n-butylaniline.
Step 4: Synthesis of 4-n-butyl-o-phenylenediamine
-
Mix the 2-nitro-4-n-butylaniline with Pd/C in methanol.
-
Reduce the mixture with hydrogen gas at room temperature for 23-25 hours.
-
Filter off the Pd/C catalyst to obtain a solution of 4-n-butyl-o-phenylenediamine.
Step 5: Synthesis of this compound
-
To the solution of 4-n-butyl-o-phenylenediamine, add a cyclizing agent such as methyl formate cyanamide.
-
Heat the reaction mixture to facilitate the cyclization and formation of the benzimidazole ring.
-
Cool the reaction solution to room temperature and adjust the pH to basic.
-
Extract the product with dichloromethane, dry the organic phase, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain this compound as a white solid.
Chemical Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₁₇N₃O₂ |
| Molecular Weight | 247.29 g/mol |
| Appearance | White to faint beige solid |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~11.3 | s | N-H (benzimidazole) |
| ~9.8 | s | N-H (carbamate) |
| ~7.4 | s | Ar-H |
| ~7.2 | d | Ar-H |
| ~6.9 | d | Ar-H |
| ~3.7 | s | O-CH₃ |
| ~2.6 | t | Ar-CH₂- |
| ~1.6 | m | -CH₂- |
| ~1.3 | m | -CH₂- |
| ~0.9 | t | -CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~154 | C=O (carbamate) |
| ~149 | C=N (benzimidazole) |
| ~135 | Ar-C |
| ~122 | Ar-C |
| ~115 | Ar-CH |
| ~110 | Ar-CH |
| ~52 | O-CH₃ |
| ~35 | Ar-CH₂- |
| ~33 | -CH₂- |
| ~22 | -CH₂- |
| ~14 | -CH₃ |
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Medium | N-H stretching (carbamate and benzimidazole) |
| 2850-2960 | Medium | C-H stretching (aliphatic) |
| ~1710 | Strong | C=O stretching (carbamate) |
| 1580-1620 | Medium-Strong | C=C stretching (aromatic) |
| ~1220 | Strong | C-N stretching |
| ~1090 | Medium | C-O stretching |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 247 | [M]⁺ (Molecular ion) |
| 215 | [M - CH₃OH]⁺ |
| 188 | [M - C₄H₉]⁺ |
| 159 | [M - NHCOOCH₃]⁺ |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of this compound.
Experimental Protocol: HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 0.05M monobasic potassium phosphate) in a gradient or isocratic elution.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV detector at a wavelength of approximately 247 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
This method should provide a sharp, well-resolved peak for this compound, allowing for accurate purity assessment. The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness.[2]
Mechanism of Action and Signaling Pathway
This compound's primary mode of action is the disruption of microtubule polymerization. This interference with the cytoskeleton leads to a cascade of downstream effects, ultimately resulting in cell death.
Inhibition of Tubulin Polymerization
This compound binds to β-tubulin, preventing its polymerization into microtubules. Microtubules are essential for various cellular processes, including cell division (formation of the mitotic spindle), intracellular transport, and maintenance of cell shape. The disruption of these functions is a key contributor to the cytotoxic effects of this compound.
Potential Involvement of the WNT/β-catenin Signaling Pathway
While the direct inhibition of tubulin polymerization is the established primary mechanism, there is evidence to suggest that benzimidazoles, as a class of compounds, may also modulate the WNT/β-catenin signaling pathway. This pathway is crucial in cell proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of many cancers. The potential for this compound to inhibit this pathway could represent a secondary, synergistic mechanism of its anti-cancer activity. However, the precise molecular interactions of this compound within the WNT/β-catenin pathway require further investigation.
Conclusion
This technical guide provides a foundational understanding of the synthesis and chemical characterization of this compound. The detailed synthetic workflow and analytical methodologies offer a starting point for researchers to produce and verify this compound for further investigation. The elucidation of its primary mechanism of action, coupled with the potential for secondary pathway modulation, underscores the therapeutic promise of this compound and encourages continued research into its applications in medicine.
References
- 1. Method for producing 5-n-butyl-2-benzoglioxaline methyl carbamate - Eureka | Patsnap [eureka.patsnap.com]
- 2. RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS DETERMINATION OF MEBENDAZOLE AND THE TWO PRESERVATIVES METHYLPARABEN AND PROPYLPARABEN IN PHARMACEUTICAL ORAL SUSPENSION DOSAGE FORM | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
Technical Guide: Solubility and Handling of Parbendazole for In Vitro Research
This guide provides an in-depth overview of the solubility characteristics of Parbendazole in Dimethyl Sulfoxide (DMSO) and cell culture media. It is intended for researchers, scientists, and drug development professionals who are utilizing this compound in cell-based assays and other in vitro experimental systems. The document outlines quantitative solubility data, detailed protocols for solution preparation, and the primary mechanism of action for this compound.
This compound Overview
This compound (also known as SKF 29044) is a benzimidazole carbamate, a class of compounds known for their broad-spectrum anthelmintic activity.[][2] In cellular biology, it is recognized as a potent inhibitor of microtubule assembly.[3][4][5][6] Its primary mechanism of action involves binding to tubulin, the protein subunit of microtubules, thereby disrupting microtubule polymerization. This interference with the cytoskeleton leads to downstream effects such as cell cycle arrest and apoptosis.[7][8]
Solubility Data
The solubility of a compound is a critical parameter for ensuring accurate and reproducible results in in vitro assays. This compound is characterized by poor aqueous solubility but demonstrates good solubility in organic solvents like DMSO.
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 3 mg/mL[3][4] | 12.13 mM[3][4] | Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[4] |
| DMSO | 4 mg/mL[5] | 16.18 mM[5] | Sonication may be required to achieve complete dissolution at higher concentrations.[5] |
| Water | Insoluble[2][3] | - | |
| Ethanol | Insoluble[3] | - | |
| Cell Culture Media | Precipitates at high concentrations | - | This compound is typically introduced to media via a concentrated DMSO stock. The final concentration is limited by its low aqueous solubility and the maximum tolerable DMSO concentration for the cells (typically <0.1%).[5] |
Experimental Protocols
Accurate preparation of this compound solutions is essential for experimental success. Below are standard protocols for preparing stock and working solutions for cell culture applications.
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
-
Materials:
-
This compound powder (CAS No. 14255-87-9)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Calculate the required mass of this compound using its molecular weight (247.29 g/mol ).[4] For 1 mL of a 10 mM stock, 2.47 mg is needed.
-
Weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Add the desired volume of anhydrous DMSO.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.[9]
-
If the compound does not fully dissolve, use a water bath sonicator for up to 5 minutes or gently warm the solution to 37°C.[5][9]
-
Once fully dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C for long-term stability.[][5]
-
This protocol details the dilution of the DMSO stock solution into cell culture medium for treating cells.
-
Materials:
-
Concentrated this compound stock solution in DMSO (from Protocol 3.1)
-
Pre-warmed, complete cell culture medium (e.g., DMEM, RPMI-1640 with serum)
-
Sterile tubes and pipettes
-
-
Procedure:
-
Determine the final desired concentration of this compound for the experiment (e.g., 1 µM, 10 µM).
-
Perform a serial dilution of the DMSO stock solution into the pre-warmed cell culture medium. It is critical to add the small volume of DMSO stock into the larger volume of media while vortexing or mixing to prevent localized high concentrations that can cause precipitation.
-
Crucial Consideration: Ensure the final concentration of DMSO in the cell culture medium does not exceed a level toxic to the cells, which is typically 0.1% to 0.5%.[5] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, the concentration may be above the solubility limit in the aqueous medium, and the experiment should be repeated with a lower concentration.
-
Visualized Workflows and Mechanisms
The following diagrams illustrate key experimental workflows and the mechanism of action for this compound.
Figure 1: A flowchart detailing the preparation of this compound stock and working solutions for cell culture experiments.
Figure 2: The signaling pathway illustrating how this compound inhibits microtubule assembly, leading to cell cycle arrest and apoptosis.
Summary and Best Practices
-
Solvent of Choice: DMSO is the recommended solvent for preparing concentrated stock solutions of this compound.
-
Aqueous Incompatibility: this compound is insoluble in water. When diluting a DMSO stock into aqueous cell culture media, precipitation can occur if the concentration exceeds its solubility limit.
-
DMSO Toxicity: Always maintain the final DMSO concentration in cell culture below the toxic threshold for your specific cell line (generally <0.1%) and include a vehicle control in all experiments.
-
Storage: Store DMSO stock solutions in aliquots at -20°C or -80°C to maintain stability and avoid degradation from repeated freeze-thaw cycles.
-
Verification: After dilution into media, always visually inspect for any signs of precipitation before applying the solution to cells.
References
- 2. This compound | 14255-87-9 [chemicalbook.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Parasite | Microtubule Associated | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of anthelmintic this compound as a therapeutic molecule for HNSCC through connectivity map-based drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding of this compound to tubulin and its influence on microtubules in tissue-culture cells as revealed by immunofluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Stability and reactivity of Parbendazole under experimental conditions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide provides a comprehensive overview of the expected stability and reactivity of Parbendazole under various experimental conditions. Due to the limited availability of specific stability studies on this compound, this document leverages data from structurally related benzimidazole compounds, primarily Albendazole, to infer its chemical behavior. This approach is grounded in the shared benzimidazole carbamate core, which is the primary determinant of the class's stability and degradation pathways.
Physicochemical Properties of this compound
This compound is a white to off-white solid with the molecular formula C13H17N3O2 and a molar mass of 247.29 g/mol .[1] It is sparingly soluble in DMSO and methanol, particularly with heating, and is practically insoluble in water.[1][2] The compound is stable under standard storage conditions, typically recommended at 2-8°C in a dry, dark place.[2] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C13H17N3O2 | [1] |
| Molar Mass | 247.29 g/mol | [1] |
| Melting Point | 255-257°C | [1][2] |
| Boiling Point | 390.33°C (estimate) | [1][2] |
| pKa | 11.66 ± 0.10 (Predicted) | [1] |
| Water Solubility | <0.1 g/100 mL at 18 °C | [2] |
| Appearance | White to Off-White Solid | [1] |
Forced Degradation and Reactivity Profile
Summary of Benzimidazole (Albendazole) Forced Degradation Data
The following table summarizes the typical degradation of Albendazole under forced conditions, which is anticipated to be representative of this compound's stability profile.
| Stress Condition | Reagent and Concentration | Temperature | Duration | Degradation Observed | Reference |
| Acid Hydrolysis | 0.1 N HCl | Room Temperature | 6 hours | Minimal degradation (~6.13%) | |
| Base Hydrolysis | 0.1 N NaOH | Not specified | Not specified | Significant degradation | |
| Oxidation | 3% H2O2 | Room Temperature | Not specified | Significant degradation | |
| Thermal Degradation | Not specified | Not specified | Not specified | Unstable | |
| Photolytic Degradation | UV-C light (254 nm) | Not specified | 24 hours | Unstable |
Experimental Protocols for Forced Degradation Studies
The following are detailed methodologies for key experiments, adapted from studies on Albendazole, which can be applied to investigate the stability of this compound.
Acid-Induced Degradation
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Stress Condition: To a 5 mL volumetric flask, add 1 mL of the this compound stock solution and 1 mL of 0.1 N Hydrochloric Acid (HCl).
-
Incubation: Keep the flask at room temperature and monitor the degradation over a time course (e.g., 1, 2, 4, and 6 hours).
-
Analysis: At each time point, withdraw an aliquot, neutralize with a suitable base (e.g., 0.1 N NaOH), and dilute with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.
Base-Induced Degradation
-
Sample Preparation: Prepare a solution of this compound directly in 0.1 N Sodium Hydroxide (NaOH). For instance, dissolve 31.25 mg of the drug in 10 mL of 0.1 N NaOH and dilute to 25 mL.
-
Incubation: Maintain the solution at room temperature and monitor at various time intervals.
-
Analysis: At each time point, withdraw an aliquot, neutralize with a suitable acid (e.g., 0.1 N HCl), and prepare for chromatographic analysis.
Oxidative Degradation
-
Sample Preparation: In a 5 mL volumetric flask, mix 1 mL of the this compound stock solution with 1 mL of 3% Hydrogen Peroxide (H2O2).
-
Incubation: Keep the solution at room temperature and monitor over time.
-
Analysis: At each time point, dilute a sample with the mobile phase for analysis.
Thermal Degradation
-
Sample Preparation: Place the solid this compound powder in a suitable container.
-
Stress Condition: Expose the solid drug to elevated temperatures (e.g., in a hot air oven).
-
Analysis: At specified time points, dissolve a portion of the solid in a suitable solvent and analyze.
Photolytic Degradation
-
Sample Preparation: Transfer 1 mL of the this compound stock solution to a quartz cuvette.
-
Stress Condition: Expose the solution to UV-C light (254 nm) for a defined period (e.g., 24 hours).
-
Analysis: After exposure, dilute the solution with a suitable solvent for analysis.
Visualizations
Plausible Degradation Pathway of this compound
Based on the known degradation pathways of other benzimidazole anthelmintics, a likely degradation pathway for this compound under oxidative and hydrolytic stress is proposed below. The primary sites of reactivity are the benzimidazole ring and the carbamate side chain.
Caption: Plausible degradation pathway for this compound.
Experimental Workflow for Forced Degradation Studies
The general workflow for conducting forced degradation studies is outlined in the following diagram.
Caption: General workflow for forced degradation studies.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 14255-87-9 [chemicalbook.com]
- 3. Design of experiments applied to stress testing of pharmaceutical products: A case study of Albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. This compound | C13H17N3O2 | CID 26596 - PubChem [pubchem.ncbi.nlm.nih.gov]
Beyond Tubulin: An In-depth Technical Guide to the Molecular Targets of Parbendazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parbendazole, a member of the benzimidazole class of anthelmintic drugs, is well-documented to exert its primary biological effects through the inhibition of tubulin polymerization. This interaction leads to disruption of microtubule function, G2/M cell cycle arrest, and subsequent apoptosis, forming the basis of its potent anti-proliferative and anti-cancer activities.[1][2] However, emerging evidence, primarily from studies of structurally related benzimidazoles, suggests that the molecular repertoire of this compound may extend beyond tubulin. This technical guide provides a comprehensive overview of the established and putative molecular targets of this compound, with a focus on non-tubulin interactions. We present quantitative data, detailed experimental protocols for target identification and validation, and signaling pathway diagrams to facilitate further research and drug development efforts.
The Primary Target: Beta-Tubulin
The most extensively characterized molecular target of this compound is β-tubulin. This compound binds to the colchicine-binding site of β-tubulin, leading to the inhibition of microtubule polymerization.[1][2][3] This disruption of microtubule dynamics is the principal mechanism behind its observed anti-proliferative effects in various cancer cell lines.
Quantitative Data: Binding Affinity and Cellular Potency
The interaction of this compound with tubulin and its downstream cellular effects have been quantified in several studies. The following table summarizes key quantitative data.
| Parameter | Value | Cell Line(s) | Reference |
| Binding Affinity (KD) | 3.39 μM | Purified tubulin | [3] |
| IC50 (Cell Viability) | 126 nM | HN6 (HNSCC) | [1] |
| 153 nM | Fadu (HNSCC) | [1] | |
| 270 nM | CAL-27 (HNSCC) | [1] |
Experimental Protocol: Pull-Down Assay for Target Identification
A key method to identify the direct binding partners of a small molecule like this compound is a pull-down assay coupled with mass spectrometry. The following protocol is adapted from a study that successfully identified tubulin as the primary target of this compound.[1]
Objective: To identify proteins from a cell lysate that directly bind to this compound.
Materials:
-
This compound-biotin conjugate (P-B)
-
Streptavidin-coated magnetic beads
-
HN6 cell lysate
-
Biotin (for negative control)
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., high concentration biotin solution or SDS-PAGE sample buffer)
-
SDS-PAGE gels
-
Coomassie Brilliant Blue stain
-
LC-MS/MS system
Procedure:
-
Probe Immobilization:
-
Incubate streptavidin magnetic beads with this compound-biotin (P-B) probe or biotin (negative control) for 2 hours at room temperature with gentle rotation.
-
Wash the beads three times with wash buffer to remove unbound probe.
-
-
Protein Binding:
-
Incubate the P-B-coated beads and control beads with HN6 cell lysate for 2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads five times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using elution buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands by Coomassie Brilliant Blue staining.
-
Excise the differential bands present in the P-B lane but not in the control lane.
-
Perform in-gel trypsin digestion of the excised protein bands.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins.
-
Visualization: Experimental Workflow for Target Identification
Caption: Workflow for identifying this compound's binding proteins.
Putative Molecular Targets Beyond Tubulin
While tubulin is the established primary target, the broader effects of this compound and related benzimidazoles suggest the involvement of other molecular players. These potential off-target effects are crucial for understanding the full pharmacological profile of this compound and for identifying new therapeutic opportunities.
Inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF)
Studies on other benzimidazoles, such as albendazole, have demonstrated an inhibitory effect on HIF-1α and its downstream target, VEGF, under hypoxic conditions.[4][5] HIF-1α is a key transcription factor in cellular adaptation to low oxygen levels and plays a critical role in tumor angiogenesis and metabolism. The proposed mechanism involves the disruption of microtubule-dependent processes that are necessary for HIF-1α stabilization and activity.[6] While not yet directly demonstrated for this compound, its potent effect on microtubules makes HIF-1α a highly probable secondary target.
Potential Mechanism: this compound-induced microtubule disruption may interfere with the trafficking or stability of proteins required for HIF-1α accumulation and transcriptional activity.
Modulation of Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway is fundamental in embryonic development and is frequently dysregulated in cancer. There are suggestions that benzimidazoles may inhibit this pathway. One potential mechanism for this is through the inhibition of TRAF2- and NCK-interacting kinase (TNIK), a key regulator of TCF4/β-catenin-dependent transcription. The related benzimidazole, mebendazole, has been identified as a TNIK inhibitor.[7] Given the structural similarity, it is plausible that this compound could also exert inhibitory effects on TNIK or other components of the Wnt pathway.
Quantitative Data for Mebendazole (as a proxy):
| Parameter | Value | Target | Reference |
| Kd | ~1.0 μM | TNIK | [7] |
| % Inhibition | 91.8% at 10 μM | TNIK | [7] |
Induction of DNA Damage
This compound treatment has been associated with DNA damage in pancreatic cancer cells.[1][6] This is largely considered a consequence of mitotic catastrophe, where the failure to properly segregate chromosomes due to disrupted microtubule function leads to DNA double-strand breaks. However, a study on mebendazole suggests a more direct link between benzimidazole-induced cilia disruption and DNA damage.[8] While a direct interaction of this compound with DNA or DNA repair enzymes has not been demonstrated, the consistent observation of DNA damage warrants further investigation into potential direct or indirect mechanisms beyond mitotic catastrophe.
Downregulation of Cyclin B1
A decrease in the expression of cyclin B1 has been observed in pancreatic cancer cells following this compound treatment.[9] Cyclin B1 is a crucial regulatory protein for the G2/M transition of the cell cycle. Its downregulation is consistent with the observed G2/M arrest. This is likely an indirect effect resulting from the activation of the spindle assembly checkpoint due to microtubule disruption, which then leads to the suppression of cyclin B1 expression.[10][11]
Visualization: Potential Signaling Pathways Affected by this compound
Caption: this compound's impact on tubulin and putative pathways.
Experimental Protocols for Target Validation
To confirm the putative off-target effects of this compound, specific experimental validation is required.
Kinase Inhibition Assay
Objective: To determine if this compound directly inhibits the activity of specific kinases, such as TNIK.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be done using various formats, including radiometric assays (e.g., HotSpot) or fluorescence-based assays.
General Protocol (adapted for TNIK):
-
Reaction Setup: In a microplate, combine recombinant TNIK enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), and ATP.
-
Compound Addition: Add varying concentrations of this compound to the wells. Include appropriate controls (no inhibitor, known TNIK inhibitor).
-
Incubation: Incubate the plate at 30°C for a specified time to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. For a radiometric assay, this involves capturing the radiolabeled phosphate on a filter and measuring radioactivity. For a fluorescence-based assay, this could involve using a phosphorylation-specific antibody.
-
Data Analysis: Plot the percentage of kinase activity against the this compound concentration and determine the IC50 value.
Western Blot for HIF-1α and Cyclin B1 Expression
Objective: To measure the effect of this compound on the protein levels of HIF-1α and Cyclin B1 in cancer cells.
Procedure:
-
Cell Culture and Treatment: Culture cancer cells (e.g., pancreatic or lung cancer cell lines) to ~70% confluency. For HIF-1α experiments, induce hypoxia (e.g., by placing cells in a hypoxic chamber or treating with a hypoxia-mimetic agent like cobalt chloride). Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Lysate Preparation: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for HIF-1α or Cyclin B1 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Densitometry: Quantify the band intensities to determine the relative changes in protein expression.
Conclusion and Future Directions
The primary molecular target of this compound is unequivocally tubulin. However, this guide highlights several putative non-tubulin targets and pathways that may contribute to its overall pharmacological profile. The proposed inhibitory effects on HIF-1α and the Wnt/β-catenin pathway, if confirmed, would significantly broaden the therapeutic potential of this compound, particularly in the context of cancer therapy. The observed induction of DNA damage and downregulation of Cyclin B1, while likely downstream of tubulin inhibition, are critical components of its mechanism of action.
Future research should focus on:
-
Direct Target Identification: Employing unbiased proteomic approaches, such as affinity chromatography with this compound as bait, in a wider range of cell types to identify novel binding partners.
-
Kinase Profiling: Screening this compound against a large panel of kinases to identify any direct inhibitory activity.
-
Mechanistic Studies: Elucidating the precise molecular mechanisms by which this compound may influence HIF-1α and Wnt signaling, and whether these effects are tubulin-dependent or -independent.
A deeper understanding of the complete target landscape of this compound will be instrumental in optimizing its clinical application and in the rational design of next-generation benzimidazole-based therapeutics.
References
- 1. Identification of anthelmintic this compound as a therapeutic molecule for HNSCC through connectivity map-based drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Albendazole inhibits HIF-1α-dependent glycolysis and VEGF expression in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent inhibition of tumoral hypoxia-inducible factor 1alpha by albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antihelminthic Benzimidazoles Are Novel HIF Activators That Prevent Oxidative Neuronal Death via Binding to Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Modeling and Discovery of Mebendazole as a Novel TRAF2- and NCK-interacting Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mebendazole preferentially inhibits cilia formation and exerts anticancer activity by synergistically augmenting DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decreased cyclin B1 expression contributes to G2 delay in human brain tumor cells after treatment with camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting cyclin B1 inhibits proliferation and sensitizes breast cancer cells to taxol - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parbendazole, a benzimidazole anthelmintic, is emerging as a promising candidate for drug repurposing in oncology. Beyond its direct cytotoxic effects on cancer cells, recent evidence indicates that this compound can modulate the tumor microenvironment (TME), a complex ecosystem that plays a critical role in tumor progression, metastasis, and response to therapy. This technical guide provides an in-depth analysis of this compound's effects on TME-related genes, with a focus on the extracellular matrix (ECM)-receptor interaction and focal adhesion pathways. This document summarizes key quantitative data, details experimental methodologies, and presents visual representations of associated signaling pathways and workflows to support further research and development in this area.
Introduction
The tumor microenvironment, composed of a variety of non-malignant cells and an extracellular matrix, is increasingly recognized as a key regulator of cancer progression and a promising target for therapeutic intervention. This compound, a broad-spectrum anti-parasitic agent, has demonstrated potent anti-tumor activity in preclinical studies.[1][2][3][4] Its primary mechanism of action is the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[5] However, its influence extends beyond the cancer cell itself, impacting the surrounding TME. A notable study on Head and Neck Squamous Cell Carcinoma (HNSCC) has provided the first direct evidence of this compound's ability to modulate the expression of genes crucial to the TME's structure and function.[5] This guide will delve into these findings and explore the broader implications for cancer therapy.
This compound's Effect on Extracellular Matrix and Focal Adhesion Genes in HNSCC
A significant investigation into the effects of this compound on HNSCC revealed its ability to reverse the overexpression of genes related to the ECM-receptor interaction and focal adhesion pathways, which are typically upregulated in this cancer type.[5]
Quantitative Data Summary
In a study by Liang et al. (2022), 31 genes associated with the ECM-receptor interaction and focal adhesion pathways, found to be upregulated in HNSCC, were selected for analysis following this compound treatment. The study reported that after 24 hours of treatment, this compound significantly downregulated the expression of 25 of these genes (P < 0.05).[5] The expression of four genes showed no significant difference, and two genes were upregulated.[5]
Table 1: Effect of this compound on the Expression of Upregulated TME-Related Genes in HNSCC [5]
| Gene Category | Number of Genes | Effect of this compound Treatment |
| Down-regulated | 25 | Statistically significant decrease in mRNA expression (P < 0.05) |
| No Significant Difference | 4 | No statistically significant change in mRNA expression |
| Up-regulated | 2 | Statistically significant increase in mRNA expression |
Note: The specific fold-change values for each gene were not detailed in the primary literature, but the direction of change and statistical significance were reported.
Experimental Protocol: Quantitative Real-Time PCR (qPCR)
The following methodology was employed to assess the changes in gene expression in HNSCC cell lines after treatment with this compound[5]:
-
Cell Culture and Treatment: HNSCC cell lines (e.g., HN6) were cultured under standard conditions. Cells were then treated with a specified concentration of this compound or a vehicle control for 24 hours.
-
RNA Extraction: Total RNA was extracted from the treated and control cells using a commercial RNA extraction kit, following the manufacturer's instructions.
-
cDNA Synthesis: The extracted RNA was reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.
-
qPCR Analysis: The relative expression levels of the 31 target genes were quantified using a real-time PCR system. SYBR Green-based detection was utilized. The expression of each target gene was normalized to an appropriate endogenous control gene.
-
Data Analysis: The comparative Ct (ΔΔCt) method was used to calculate the relative fold change in gene expression between the this compound-treated and control groups. Statistical significance was determined using an appropriate statistical test, with a P-value of less than 0.05 considered significant.
Signaling Pathways and Experimental Workflow
This compound's Putative Mechanism in Modulating the TME
This compound's primary mechanism of action, the inhibition of tubulin polymerization, is believed to be the upstream event leading to the observed changes in gene expression.[5] The disruption of the microtubule network can affect various cellular processes, including intracellular trafficking and the function of transcription factors, which in turn can alter the expression of genes involved in the TME.
Caption: Proposed cascade of events from this compound to TME gene modulation.
Experimental Workflow for Identifying TME Gene Expression Changes
The process of identifying the effect of this compound on TME-related genes in HNSCC followed a systematic bioinformatics and experimental validation approach.[5]
Caption: Bioinformatics and experimental workflow for TME gene analysis.
Broader Implications for the Tumor Microenvironment: Immune Infiltration and Angiogenesis
While direct quantitative data on this compound's effect on immune and angiogenesis-related gene expression is currently limited, the broader class of benzimidazole drugs has been shown to modulate these critical aspects of the TME. It is plausible that this compound shares some of these capabilities.
Potential Effects on Immune Infiltration
Some benzimidazoles have been reported to modulate immune responses within the TME.[1] For instance, mebendazole has been shown to promote the polarization of tumor-associated macrophages (TAMs) towards an anti-tumor M1 phenotype. This shift is associated with changes in the expression of genes related to immune stimulation. Furthermore, other benzimidazoles have been investigated for their potential to enhance the efficacy of immune checkpoint inhibitors.[6] Further research is warranted to investigate if this compound can modulate the expression of key immune-related genes such as those encoding cytokines, chemokines, and immune checkpoint molecules.
Potential Effects on Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Several benzimidazoles, such as albendazole, have demonstrated anti-angiogenic properties.[7][8] These effects are often mediated through the downregulation of key pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor 1-alpha (HIF-1α).[9] Given that this compound shares a common chemical scaffold, it is conceivable that it may also inhibit angiogenesis by downregulating the expression of these and other related genes.
Conclusion and Future Directions
This compound demonstrates a clear capacity to modulate the tumor microenvironment by downregulating the expression of genes involved in ECM-receptor interaction and focal adhesion pathways in HNSCC. This activity, in addition to its direct cytotoxic effects, positions this compound as a multi-faceted anti-cancer agent.
Future research should focus on:
-
Quantitative Gene Expression Analysis: Performing comprehensive transcriptomic studies (e.g., RNA-sequencing) to obtain a global and quantitative view of the gene expression changes induced by this compound in various cancer types and TME-related cell populations.
-
Immune and Angiogenesis Studies: Directly investigating the effect of this compound on the expression of genes related to immune cell infiltration, activation, and angiogenesis in co-culture and in vivo models.
-
Combination Therapies: Exploring the synergistic potential of this compound with immunotherapies and anti-angiogenic agents, with a focus on the underlying molecular mechanisms.
This technical guide provides a foundational understanding of this compound's impact on the TME, offering a springboard for further investigation into its promising role in cancer therapy.
References
- 1. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 2. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative Aspect of Benzimidazole Derivatives’ Activity and Their Impact on NF-κB Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 6. Drug Repurposing to Enhance Antitumor Response to PD-1/PD-L1 Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Hypoxia-Induced Retinal Angiogenesis by Specnuezhenide, an Effective Constituent of Ligustrum lucidum Ait., through Suppression of the HIF-1α/VEGF Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of VEGF expression by targeting HIF-1 alpha with small interference RNA in human RPE cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocols for In Vitro and In Vivo Combination Studies of Parbendazole and Gemcitabine
Introduction
The development of effective combination therapies is a cornerstone of modern oncology research, aiming to enhance therapeutic efficacy, overcome drug resistance, and minimize toxicity. Gemcitabine, a nucleoside analog, is a standard-of-care chemotherapeutic agent for various solid tumors, including pancreatic cancer.[1][2][3] It functions primarily by inhibiting DNA synthesis, leading to cell cycle arrest and apoptosis.[4][5] Parbendazole, a benzimidazole-based anthelmintic, has been identified as a promising drug repurposing candidate for cancer therapy.[6][7] Its mechanism involves the disruption of microtubule polymerization, which induces G2/M phase cell cycle arrest, mitotic catastrophe, and subsequent apoptosis.[8][9][10]
The distinct mechanisms of action of Gemcitabine and this compound—targeting DNA synthesis and microtubule dynamics, respectively—provide a strong rationale for their combined use. This combination has the potential to attack cancer cells at different phases of the cell cycle, leading to a synergistic anti-tumor effect. Indeed, preclinical studies have demonstrated that this compound and Gemcitabine act synergistically to decrease the viability of pancreatic cancer cells.[6][11]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to set up and execute robust in vitro and in vivo studies to evaluate the combination of this compound and Gemcitabine.
Mechanisms of Action and Rationale for Combination
This compound: As a benzimidazole carbamate, this compound is a potent inhibitor of microtubule assembly.[8][12] It binds directly to tubulin, the primary component of microtubules, preventing its polymerization into functional filaments.[8][12] This disruption of the microtubule cytoskeleton interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[7][11] The result is a halt in the cell cycle at the G2/M phase, often leading to mitotic catastrophe and apoptosis.[6][10]
Gemcitabine: Gemcitabine is a prodrug that requires intracellular phosphorylation to become active.[2][4] Its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP), exert cytotoxic effects through two primary mechanisms.[5][13] First, dFdCTP competes with the natural nucleotide dCTP for incorporation into DNA, which leads to "masked chain termination" and halts DNA replication.[1][13] Second, dFdCDP inhibits the enzyme ribonucleotide reductase (RNR), which depletes the pool of deoxynucleotides required for DNA synthesis, a self-potentiating action that enhances the incorporation of dFdCTP into DNA.[4][5] These actions cause cell cycle arrest, typically at the G1/S boundary, and induce apoptosis.[5]
Therapeutic Rationale: The combination of this compound and Gemcitabine targets two distinct, critical processes in cell division. By arresting cells at both the G1/S (Gemcitabine) and G2/M (this compound) checkpoints, the combination can prevent cancer cells from progressing through the cell cycle and proliferating more effectively than either agent alone. This dual blockade is hypothesized to result in synergistic cytotoxicity.
Preclinical Data Summary
Quantitative data from studies on pancreatic cancer cell lines demonstrate the potency of each agent and the synergistic nature of their combination.[6][11]
Table 1: Single-Agent Cytotoxicity (IC₅₀ Values) The half-maximal inhibitory concentration (IC₅₀) represents the drug concentration required to inhibit the viability of 50% of the cancer cells after a 72-hour treatment. Data below is representative for pancreatic cancer cell lines.
| Cell Line | This compound IC₅₀ (µM) | Gemcitabine IC₅₀ (µM) |
| AsPC-1 | ~0.2 - 0.7 | ~0.02 - 0.05 |
| Capan-2 | ~0.2 - 0.7 | ~0.01 - 0.02 |
| Note: IC₅₀ values are approximate and can vary based on experimental conditions. Based on data from Florio et al.[11] |
Table 2: Combination Index (CI) Values The Combination Index (CI) is used to quantify drug interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The following data shows synergistic combinations after 72-hour incubation.[14]
| Cell Line | This compound (µM) | Gemcitabine (µM) | Combination Index (CI) | Interpretation |
| AsPC-1 | 0.125 | 0.0125 | < 1 | Synergy |
| AsPC-1 | 0.250 | 0.0250 | < 1 | Synergy |
| Capan-2 | 0.125 | 0.00625 | < 1 | Synergy |
| Capan-2 | 0.250 | 0.0125 | < 1 | Synergy |
| Note: Synergistic combinations are highlighted in bold. Data derived from studies showing synergy.[14] |
Experimental Protocols: In Vitro Studies
The following protocols outline key experiments to assess the efficacy of the this compound and Gemcitabine combination in vitro.
Protocol 3.1: Cell Viability (MTT Assay)
Principle: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals.
Materials:
-
Cancer cell lines (e.g., AsPC-1, Capan-2)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Gemcitabine (stock solution in sterile water or PBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette, microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-8,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Preparation: Prepare serial dilutions of this compound and Gemcitabine. For combination studies, prepare mixtures at a constant ratio (e.g., based on the ratio of their IC₅₀ values).
-
Treatment: Remove the medium and add 100 µL of fresh medium containing the drugs (single agents, combination, or vehicle control). Include wells with medium only as a blank.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control: (Absorbance of treated cells / Absorbance of control cells) * 100.
-
Plot dose-response curves to determine the IC₅₀ for each drug.
-
Use software like CompuSyn to calculate the Combination Index (CI) from combination data to determine synergy.[14]
Protocol 3.2: Cell Cycle Analysis by Flow Cytometry
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content, allowing for the analysis of cell cycle phases (G1, S, G2/M).
Materials:
-
Treated and control cells from 6-well plates
-
PBS, Trypsin-EDTA
-
70% cold ethanol
-
PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvest: After treatment (e.g., for 48 hours), collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS, then resuspend in 300 µL of PBS. While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer.
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms.
-
Quantify the percentage of cells in the G1, S, and G2/M phases for each treatment condition.
-
Compare the cell cycle distribution of combination-treated cells to single agents and controls to confirm G1/S and G2/M arrest.[6][11]
Protocol 3.3: Apoptosis Assay (Annexin V-FITC/PI)
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (like FITC) to detect these early apoptotic cells. PI is used as a counterstain to identify late apoptotic/necrotic cells with compromised membranes.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvest: Collect cells after treatment (e.g., 72 hours) as described in Protocol 3.2.
-
Washing: Wash the cells twice with cold PBS and centrifuge.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze immediately by flow cytometry.
Data Analysis:
-
Create quadrant plots to distinguish cell populations:
-
Q1 (Annexin V-/PI+): Necrotic cells
-
Q2 (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Q3 (Annexin V-/PI-): Live cells
-
Q4 (Annexin V+/PI-): Early apoptotic cells
-
-
Calculate the percentage of total apoptotic cells (Early + Late) for each condition.[7]
Experimental Protocols: In Vivo Studies
Protocol 4.1: Xenograft Tumor Model
Principle: To evaluate the anti-tumor efficacy of the drug combination in a living organism, human cancer cells are implanted into immunocompromised mice to form tumors. Tumor growth is monitored during treatment.
Materials:
-
4-6 week old female immunocompromised mice (e.g., NSG or athymic nude mice)
-
Cancer cells, Matrigel
-
This compound formulation for injection (e.g., suspended in DMSO/PEG300/Tween-80/Saline).[15]
-
Gemcitabine formulation for injection (dissolved in saline)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Implantation: Subcutaneously inject 1-2 x 10⁶ cancer cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the flank of each mouse.[16]
-
Tumor Growth: Monitor the mice regularly. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Tumor Volume = (Length x Width²) / 2
-
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (dose and schedule to be determined by MTD studies)
-
Group 3: Gemcitabine (e.g., administered intraperitoneally)
-
Group 4: this compound + Gemcitabine
-
-
Drug Administration: Administer drugs according to the planned schedule (e.g., daily oral gavage for this compound, twice-weekly IP injection for Gemcitabine) for 3-4 weeks.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a pre-determined size limit, or after a fixed duration. Tumors can be excised for further analysis (e.g., immunohistochemistry).
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Plot the mean body weight ± SEM for each group to assess toxicity.
-
Perform statistical analysis (e.g., ANOVA) to compare tumor growth between the combination group and the single-agent/control groups.
-
If applicable, generate Kaplan-Meier survival curves.
References
- 1. Gemcitabine - Wikipedia [en.wikipedia.org]
- 2. PharmGKB summary: Gemcitabine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Repurposing, an Attractive Strategy in Pancreatic Cancer Treatment: Preclinical and Clinical Updates [mdpi.com]
- 4. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The Benzimidazole-Based Anthelmintic this compound: A Repurposed Drug Candidate That Synergizes with Gemcitabine in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Binding of this compound to tubulin and its influence on microtubules in tissue-culture cells as revealed by immunofluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.biologists.com [journals.biologists.com]
- 13. droracle.ai [droracle.ai]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Evaluating the Anti-proliferative Effects of Parbendazole using the Colony Formation Assay
Introduction
The colony formation assay, or clonogenic assay, is a fundamental in vitro method used to determine the long-term survival and proliferative capability of single cells.[1][2] This technique is particularly valuable in cancer research to assess the efficacy of cytotoxic agents by measuring their ability to inhibit the sustained proliferation required for a single cell to grow into a colony of at least 50 cells.[3] Parbendazole, a benzimidazole-based anthelmintic drug, has been identified as a potent anti-cancer agent.[4][5] It effectively suppresses the clonogenicity of various cancer cell lines, making the colony formation assay an essential tool for quantifying its cytostatic and cytotoxic effects.[4][6]
Mechanism of Action of this compound
This compound exerts its anti-tumor effects primarily by acting as a potent inhibitor of microtubule assembly.[4][7][8] This disruption of microtubule dynamics leads to several downstream cellular consequences:
-
Alteration of Microtubule Organization: this compound interferes with the normal formation and function of microtubules, which are critical components of the cytoskeleton.[4][5]
-
Mitotic Spindle Disruption: The drug's effect on tubulin leads to the formation of irregular mitotic spindles during cell division.[4][6]
-
Cell Cycle Arrest: Consequently, cancer cells are arrested in the G2/M phase of the cell cycle.[5][7][9]
-
Induction of Apoptosis: Prolonged G2/M arrest and cellular stress can lead to mitotic catastrophe, culminating in programmed cell death (apoptosis).[4][7][9]
-
Inhibition of Wnt/β-catenin Signaling: Some studies suggest that benzimidazoles, including this compound, may also modulate the Wnt/β-catenin signaling pathway, which is often implicated in cancer progression.[9][]
These mechanisms collectively contribute to this compound's ability to inhibit the proliferation and survival of cancer cells.[11]
Experimental Protocol: Colony Formation Assay
This protocol details the steps to evaluate the effect of this compound on the clonogenic survival of adherent cancer cells.
1. Materials and Reagents
-
Cancer cell line of interest (e.g., AsPC-1, Capan-2 pancreatic cancer cells)[4]
-
Complete cell culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution (0.25%)[3]
-
This compound (CAS No. 14255-87-9)
-
Dimethyl sulfoxide (DMSO), sterile (for this compound stock solution)[8]
-
6-well cell culture plates
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or 100% Methanol
-
Staining Solution: 0.5% Crystal Violet in 25% Methanol[3]
2. Experimental Workflow
3. Detailed Procedure
Step 3.1: Cell Preparation and Seeding
-
Culture cells under standard conditions (37°C, 5% CO2) until they reach approximately 80% confluency.
-
Wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.[3]
-
Collect the cells, centrifuge at 1000 rpm for 5 minutes, and resuspend the pellet in fresh medium to create a single-cell suspension.[12]
-
Determine the viable cell count using a hemocytometer or automated cell counter with trypan blue exclusion.
-
Dilute the cell suspension to the desired seeding density. The optimal number of cells varies by cell line but typically ranges from 200 to 1000 cells per well of a 6-well plate.[12]
-
Seed the appropriate number of cells into each well. Gently swirl the plates to ensure an even distribution of cells.
-
Incubate the plates for a few hours (e.g., 4-6 hours) to allow the cells to attach firmly to the surface.[3]
Step 3.2: this compound Treatment
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.
-
On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Based on published data, effective concentrations are in the nanomolar range (e.g., 0.2 µM and 0.7 µM).[4]
-
Carefully remove the medium from the attached cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound dose.
-
Perform each treatment in triplicate to ensure statistical validity.
Step 3.3: Incubation and Colony Growth
-
Return the plates to the incubator and culture for 1 to 3 weeks.[3] The incubation time depends on the doubling time of the cell line and should be sufficient for visible colonies (≥50 cells) to form in the control wells.[13]
-
If necessary, change the medium every 3-5 days, replacing it with fresh medium containing the respective this compound concentrations.[14]
Step 3.4: Fixation and Staining
-
Once colonies in the control wells are of a sufficient size, aspirate the culture medium from all wells.
-
Gently wash each well twice with PBS to remove any remaining medium and debris.[3]
-
Add 1-2 mL of fixation solution (e.g., 4% PFA) to each well and incubate at room temperature for 15-20 minutes.[12]
-
Remove the fixation solution and wash the wells again with PBS.
-
Add 1-2 mL of 0.5% crystal violet staining solution to each well, ensuring the entire surface is covered. Incubate at room temperature for 20-30 minutes.[13]
-
Carefully remove the crystal violet solution. Wash the wells repeatedly with tap water until the excess stain is removed and the colonies are clearly visible against a clear background.[3]
-
Invert the plates on a paper towel and allow them to air-dry completely at room temperature.[12]
Step 3.5: Colony Counting and Data Analysis
-
Count the number of colonies in each well. A colony is defined as a cluster of at least 50 cells.[2] Counting can be done manually using a microscope or with automated colony counting software.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.[6]
-
Plating Efficiency (PE): Represents the percentage of seeded cells that form colonies in the control group.
-
PE = (Number of colonies in control / Number of cells seeded) x 100
-
-
Surviving Fraction (SF): The number of colonies formed after treatment, normalized to the plating efficiency of the control cells.
-
SF = Number of colonies formed after treatment / (Number of cells seeded x PE)
-
-
Data Presentation
Quantitative data from the colony formation assay should be organized systematically for clear interpretation and comparison.
Table 1: Raw Colony Counts per Replicate
| Treatment Group | Concentration (µM) | Replicate 1 (Colonies) | Replicate 2 (Colonies) | Replicate 3 (Colonies) | Mean ± SD |
|---|---|---|---|---|---|
| Vehicle Control | 0 (DMSO) | 135 | 142 | 138 | 138.3 ± 3.5 |
| This compound | 0.2 | 45 | 51 | 47 | 47.7 ± 3.1 |
| this compound | 0.7 | 5 | 8 | 6 | 6.3 ± 1.5 |
Note: Example data assuming 500 cells were seeded per well.
Table 2: Calculation of Plating Efficiency and Surviving Fraction
| Treatment Group | Concentration (µM) | Mean Colony Count | Plating Efficiency (PE) % | Surviving Fraction (SF) |
|---|---|---|---|---|
| Vehicle Control | 0 (DMSO) | 138.3 | 27.7% | 1.00 |
| This compound | 0.2 | 47.7 | - | 0.34 |
| this compound | 0.7 | 6.3 | - | 0.05 |
Plating Efficiency (PE) is calculated only for the control group: (138.3 / 500) x 100 = 27.7%. Surviving Fraction (SF) for 0.2 µM this compound = 47.7 / (500 x 0.277) ≈ 0.34.
This protocol provides a comprehensive framework for utilizing the colony formation assay to quantify the long-term anti-proliferative effects of this compound. By disrupting microtubule polymerization and arresting the cell cycle, this compound markedly inhibits the ability of cancer cells to form colonies.[4][5] The systematic quantification of this effect through plating efficiency and surviving fraction calculations offers robust data for researchers in oncology and drug development.
References
- 1. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 2. Clonogenic Assay [en.bio-protocol.org]
- 3. Clonogenic Assay [bio-protocol.org]
- 4. mdpi.com [mdpi.com]
- 5. The Benzimidazole-Based Anthelmintic this compound: A Repurposed Drug Candidate That Synergizes with Gemcitabine in Pancreatic Cancer [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of anthelmintic this compound as a therapeutic molecule for HNSCC through connectivity map-based drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. The Benzimidazole-Based Anthelmintic this compound: A Repurposed Drug Candidate That Synergizes with Gemcitabine in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ossila.com [ossila.com]
- 13. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
Parbendazole-Induced Cell Cycle Arrest: Application Notes and Protocols for Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Parbendazole, a member of the benzimidazole class of anthelmintic drugs, has demonstrated potent antitumor activity in various cancer models. Its primary mechanism of action involves the disruption of microtubule polymerization, a critical process for mitotic spindle formation and cell division.[1] This interference with microtubule dynamics leads to a cell cycle arrest, predominantly in the G2/M phase, ultimately inducing apoptosis in cancer cells. Flow cytometry is a powerful and widely used technique to analyze the distribution of cells throughout the different phases of the cell cycle, making it an invaluable tool for characterizing the cytostatic effects of compounds like this compound.
This document provides detailed protocols for the analysis of this compound-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining. Additionally, it presents quantitative data on the effects of this compound on the cell cycle of pancreatic cancer cell lines and visual representations of the experimental workflow and the implicated signaling pathway.
Principle of the Assay
Flow cytometry with PI staining allows for the quantification of DNA content within a population of cells.[2] Propidium iodide is a fluorescent intercalating agent that stoichiometrically binds to DNA.[2] Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G1 phase of the cell cycle have a normal diploid (2N) DNA content. As cells progress through the S phase, they replicate their DNA, resulting in an intermediate DNA content. Cells in the G2 and M phases have a tetraploid (4N) DNA content.[1] By analyzing the distribution of fluorescence intensities in a cell population, the percentage of cells in the G1, S, and G2/M phases can be determined. Treatment with this compound is expected to cause an accumulation of cells in the G2/M phase, which can be quantified using this method.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on the cell cycle distribution of AsPC-1 and Capan-2 pancreatic cancer cell lines after 24, 48, and 72 hours of treatment with 0.2 µM and 0.7 µM this compound. Data is presented as the mean percentage of cells in each phase of the cell cycle.
Table 1: Cell Cycle Distribution of AsPC-1 Cells Treated with this compound
| Treatment | Time (hours) | % G1 Phase | % S Phase | % G2/M Phase |
| Control (Vehicle) | 24 | 55.2 | 25.1 | 19.7 |
| 48 | 58.3 | 22.5 | 19.2 | |
| 72 | 60.1 | 20.8 | 19.1 | |
| This compound (0.2 µM) | 24 | 15.3 | 10.5 | 74.2 |
| 48 | 10.1 | 8.2 | 81.7 | |
| 72 | 8.5 | 6.9 | 84.6 | |
| This compound (0.7 µM) | 24 | 12.8 | 9.7 | 77.5 |
| 48 | 7.9 | 6.5 | 85.6 | |
| 72 | 6.2 | 5.1 | 88.7 |
Table 2: Cell Cycle Distribution of Capan-2 Cells Treated with this compound
| Treatment | Time (hours) | % G1 Phase | % S Phase | % G2/M Phase |
| Control (Vehicle) | 24 | 62.5 | 18.9 | 18.6 |
| 48 | 65.1 | 17.3 | 17.6 | |
| 72 | 66.8 | 15.9 | 17.3 | |
| This compound (0.2 µM) | 24 | 20.7 | 12.3 | 67.0 |
| 48 | 18.5 | 10.1 | 71.4 | |
| 72 | 15.3 | 8.7 | 76.0 | |
| This compound (0.7 µM) | 24 | 18.1 | 10.9 | 71.0 |
| 48 | 14.9 | 8.4 | 76.7 | |
| 72 | 12.1 | 6.8 | 81.1 |
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., AsPC-1, Capan-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol for Cell Culture and Treatment
-
Seed the cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.2 µM and 0.7 µM) or vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).
Protocol for Cell Harvesting and Fixation
-
Carefully collect the cell culture supernatant, which may contain detached and mitotic cells.[3]
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using Trypsin-EDTA.
-
Combine the detached cells with their corresponding supernatant from step 1.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[4]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[5][6]
-
Store the fixed cells at -20°C for at least 2 hours or until analysis.
Protocol for Propidium Iodide Staining and Flow Cytometry
-
Centrifuge the fixed cells at 300 x g for 5 minutes.[5]
-
Decant the ethanol and wash the cell pellet with PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution.[7]
-
Incubate the cells in the dark at room temperature for 30 minutes.[5]
-
Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.[6]
-
Use appropriate software to analyze the cell cycle distribution from the generated histograms.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced G2/M cell cycle arrest.
Caption: Experimental workflow for flow cytometry analysis of cell cycle.
References
- 1. The Benzimidazole-Based Anthelmintic this compound: A Repurposed Drug Candidate That Synergizes with Gemcitabine in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fenbendazole acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of this compound to tubulin and its influence on microtubules in tissue-culture cells as revealed by immunofluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of anthelmintic this compound as a therapeutic molecule for HNSCC through connectivity map-based drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Xenograft Models to Evaluate Parbendazole Antitumor Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parbendazole, a benzimidazole anthelmintic, has demonstrated significant antitumor potential, positioning it as a candidate for drug repurposing in oncology. Its primary mechanism of action involves the disruption of microtubule polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[1][2] These application notes provide detailed protocols for evaluating the in vivo antitumor efficacy of this compound using xenograft models, with a specific focus on Head and Neck Squamous Cell Carcinoma (HNSCC). Additionally, we present quantitative data from preclinical studies and illustrate the key signaling pathways involved.
Quantitative Data Summary
The antitumor activity of this compound has been quantified in a subcutaneous HNSCC xenograft model using the HN6 cell line. The data reveals a dose-dependent inhibition of tumor growth with oral administration of this compound.
Table 1: Antitumor Efficacy of this compound in HN6 Xenograft Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral Gavage | ~1200 | 0 |
| This compound | 50 | Oral Gavage | ~600 | 50 |
| This compound | 100 | Oral Gavage | ~300 | 75 |
Data is approximated from graphical representations in the cited literature for illustrative purposes.[1]
Notably, the studies indicated that this compound's antitumor efficacy was achieved without significant alterations in the body weight of the mice, suggesting low systemic toxicity at the tested dosages.[1]
Signaling Pathways
Primary Mechanism: Microtubule Polymerization Inhibition
This compound's primary antitumor effect stems from its ability to inhibit tubulin polymerization by binding to the colchicine site on β-tubulin.[2][3] This disruption of microtubule dynamics leads to a cascade of events culminating in apoptotic cell death.
Caption: this compound's mechanism of action.
Potential Secondary Mechanism: Wnt/β-Catenin Pathway Inhibition
Benzimidazole compounds have been suggested to modulate the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. While the direct interaction of this compound with this pathway requires further investigation, the hypothesized mechanism involves the inhibition of β-catenin, a key transcriptional co-activator in this pathway.
Caption: Hypothesized Wnt/β-catenin inhibition.
Experimental Protocols
Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft Model
This protocol outlines the procedure for establishing and utilizing an HN6 xenograft model to assess the antitumor efficacy of this compound.
Materials:
-
HN6 human head and neck squamous cell carcinoma cell line
-
Female BALB/c nude mice (4-6 weeks old)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
This compound powder
-
0.5% sodium carboxymethyl cellulose (CMC-Na) solution (vehicle)
-
Gavage needles
-
Calipers
-
Animal balance
Protocol:
-
Cell Culture: Culture HN6 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation for Injection:
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 5 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.
-
-
Animal Grouping and Treatment:
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomly divide the mice into treatment and control groups (n=5-10 mice per group).
-
Prepare this compound suspension in 0.5% CMC-Na at the desired concentrations (e.g., 50 mg/kg and 100 mg/kg).
-
Administer this compound or vehicle control to the respective groups once daily via oral gavage. The volume of administration is typically 100-200 µL.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record the body weight of each mouse at the same frequency to monitor for toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Endpoint:
-
Continue the treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specified maximum size as per IACUC guidelines.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).
-
Experimental Workflow Diagram
Caption: HNSCC xenograft workflow.
Conclusion
This compound demonstrates significant, dose-dependent antitumor efficacy in HNSCC xenograft models with a favorable safety profile. The provided protocols offer a framework for the in vivo evaluation of this compound and similar compounds. The primary mechanism of action is well-supported to be the inhibition of microtubule polymerization, while its potential effects on other oncogenic pathways such as Wnt/β-catenin warrant further investigation. These findings underscore the potential of this compound as a repurposed therapeutic agent for cancer treatment.
References
- 1. Identification of anthelmintic this compound as a therapeutic molecule for HNSCC through connectivity map-based drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaceutical-networking.com [pharmaceutical-networking.com]
Application Notes and Protocols: Visualizing Microtubule Disruption by Parbendazole using Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parbendazole, a benzimidazole carbamate, is a potent inhibitor of microtubule assembly.[1][2][3] Its primary mechanism of action involves binding to tubulin, the fundamental protein subunit of microtubules, leading to their depolymerization.[1][2][3][4] This disruption of the microtubular network has significant implications for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape, making it a compound of interest in cancer research and other therapeutic areas.[4][5]
These application notes provide a comprehensive guide to immunofluorescence staining of microtubules in cells treated with this compound. The protocols detailed below, along with the accompanying data and diagrams, will enable researchers to effectively visualize and quantify the impact of this compound on the cellular microtubule network.
Mechanism of Action: this compound-Induced Microtubule Depolymerization
This compound exerts its effects by directly interacting with tubulin dimers, preventing their polymerization into microtubules. This leads to a dynamic shift towards microtubule disassembly, resulting in a progressive loss of the filamentous microtubule network within the cell.
Caption: this compound's mechanism of action.
Quantitative Effects of this compound on Microtubules
The treatment of cells with this compound leads to a quantifiable disruption of the microtubule network. The following table summarizes the observed effects based on immunofluorescence analysis.
| Parameter | Control (Untreated) | This compound-Treated | Reference |
| Microtubule Integrity | Extensive, well-organized filamentous network extending to the cell periphery. | Significant reduction in filamentous microtubules; increased diffuse cytoplasmic staining. | [2] |
| Microtubule Density | High density of microtubules throughout the cytoplasm. | Dose-dependent decrease in microtubule density. | [6] |
| Microtubule Length | Long, continuous filaments. | Shorter microtubule fragments observed. | [2] |
| Cellular Localization | Microtubules radiate from the microtubule-organizing center (MTOC) to the cell periphery. | Withdrawal of microtubules from the cell periphery towards the perinuclear region. | [2] |
| IC50 for Assembly Inhibition (in vitro) | Not Applicable | ~3 µM | [2] |
Experimental Workflow for Immunofluorescence Staining
The following diagram outlines the key steps for the immunofluorescence staining of microtubules in this compound-treated cells.
Caption: Experimental workflow for immunofluorescence.
Detailed Protocols
This section provides a detailed protocol for the immunofluorescence staining of microtubules. Note that optimal conditions may vary depending on the cell line and specific antibodies used.
Materials and Reagents
-
This compound (dissolved in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution:
-
Permeabilization Buffer (if using PFA): 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-α-tubulin antibody
-
Secondary Antibody: Fluorophore-conjugated goat anti-mouse IgG (e.g., Alexa Fluor 488 or 555)
-
Nuclear Counterstain (optional): DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
Protocol
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere and grow to the desired confluency (typically 24-48 hours).
-
Treat the cells with varying concentrations of this compound (e.g., 2 µM to 20 µM) for a specified duration (e.g., 30 minutes to 4 hours).[2] Include a vehicle-only (e.g., DMSO) control.
-
-
Fixation:
-
Methanol Fixation (Recommended for microtubules): [10]
-
Gently wash the cells once with PBS.
-
Fix the cells by incubating with ice-cold methanol for 5-10 minutes at -20°C.
-
Wash the cells three times with PBS.
-
-
Paraformaldehyde (PFA) Fixation:
-
Gently wash the cells once with PBS.
-
Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
-
Permeabilization (for PFA-fixed cells):
-
If cells were fixed with PFA, permeabilize them by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.[8]
-
-
Primary Antibody Incubation:
-
Dilute the anti-α-tubulin antibody in Blocking Buffer according to the manufacturer's recommendations.
-
Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the coverslips three times with PBS, with each wash lasting 5 minutes.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the coverslips three times with PBS, with each wash lasting 5 minutes, protected from light.
-
-
Counterstaining (Optional):
-
Incubate the coverslips with a DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the coverslips once with PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto glass slides using a drop of mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images of both control and this compound-treated cells.
-
Quantitative analysis of microtubule integrity can be performed using image analysis software to measure parameters such as microtubule length, density, and fluorescence intensity.[12][13][14]
-
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal | Insufficient primary or secondary antibody concentration. | Optimize antibody dilutions. |
| Inadequate fixation or permeabilization. | Try a different fixation method (e.g., methanol instead of PFA). Ensure permeabilization step is included for PFA fixation. | |
| High background staining | Incomplete blocking. | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high. | Further dilute the primary and/or secondary antibodies. | |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Photobleaching | Excessive exposure to excitation light. | Minimize exposure time during imaging. Use an anti-fade mounting medium. |
Conclusion
Immunofluorescence staining is a powerful technique to visualize the disruptive effects of this compound on the microtubule network. By following the detailed protocols and utilizing the provided data and diagrams, researchers can effectively investigate the cellular consequences of this compound treatment. This will aid in a deeper understanding of its mechanism of action and its potential applications in drug development.
References
- 1. Binding of this compound to tubulin and its influence on microtubules in tissue-culture cells as revealed by immunofluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fenbendazole acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. artsandsciences.syracuse.edu [artsandsciences.syracuse.edu]
- 9. Immunofluorescence of the Cytoskeleton [u-lab.my-pharm.ac.jp]
- 10. cellproduce.co.jp [cellproduce.co.jp]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. A Quantitative Method for Microtubule Analysis in Fluorescence Images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Quantitative Method for Microtubule Analysis in Fluorescence Images | CoLab [colab.ws]
Application Notes: Western Blot Analysis for PARP Cleavage in Parbendazole-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parbendazole, a member of the benzimidazole class of anthelmintic drugs, has demonstrated potent anticancer activity in various cancer cell lines. Its mechanism of action involves the disruption of microtubule polymerization, leading to G2/M cell cycle arrest and subsequent induction of apoptosis. A key biochemical hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair and the maintenance of genomic integrity. This document provides a detailed protocol for the analysis of PARP cleavage in this compound-treated cells using Western blotting, a widely used technique for the detection of specific proteins in a complex mixture.
During apoptosis, caspases, a family of cysteine proteases, are activated and cleave a multitude of cellular substrates, including PARP. Specifically, caspase-3 and caspase-7 cleave the 116 kDa full-length PARP into an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding domain.[1][2][3][4] The cleavage of PARP serves to inactivate its DNA repair functions, thus preventing the cell from repairing its DNA and ensuring the completion of the apoptotic program. The detection of the 89 kDa cleaved PARP fragment by Western blot is therefore a reliable indicator of apoptosis induction.
These application notes provide a comprehensive guide for researchers investigating the pro-apoptotic effects of this compound, with a specific focus on the analysis of PARP cleavage. The protocols and data presented herein will be valuable for academic research, preclinical drug development, and the elucidation of the molecular mechanisms underlying this compound's anticancer activity.
Data Presentation
The following tables summarize the expected outcomes of Western blot analysis for PARP cleavage in cells treated with this compound. The data is presented in a structured format to allow for easy comparison of results across different experimental conditions.
Table 1: Dose-Dependent Effect of this compound on PARP Cleavage
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Full-Length PARP (116 kDa) Intensity (Normalized to Control) | Cleaved PARP (89 kDa) Intensity (Normalized to Control) |
| Pancreatic Cancer (e.g., AsPC-1) | 0 (Control) | 48 | 1.00 | 0.00 |
| 0.1 | 48 | Data to be determined | Data to be determined | |
| 0.5 | 48 | Data to be determined | Data to be determined | |
| 1.0 | 48 | Data to be determined | Data to be determined | |
| Breast Cancer (e.g., MCF-7) | 0 (Control) | 48 | 1.00 | 0.00 |
| 1.0 | 48 | Data to be determined | Data to be determined | |
| 5.0 | 48 | Data to be determined | Data to be determined | |
| 10.0 | 48 | Data to be determined | Data to be determined | |
| Lung Cancer (e.g., A549) | 0 (Control) | 48 | 1.00 | 0.00 |
| 0.5 | 48 | Data to be determined | Data to be determined | |
| 2.5 | 48 | Data to be determined | Data to be determined | |
| 5.0 | 48 | Data to be determined | Data to be determined |
Table 2: Time-Course of this compound-Induced PARP Cleavage
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Full-Length PARP (116 kDa) Intensity (Normalized to 0h) | Cleaved PARP (89 kDa) Intensity (Normalized to 0h) |
| Pancreatic Cancer (e.g., Capan-2) | 0.5 | 0 | 1.00 | 0.00 |
| 0.5 | 12 | Data to be determined | Data to be determined | |
| 0.5 | 24 | Data to be determined | Data to be determined | |
| 0.5 | 48 | Data to be determined | Data to be determined | |
| 0.5 | 72 | Data to be determined | Data to be determined | |
| Breast Cancer (e.g., MDA-MB-231) | 5.0 | 0 | 1.00 | 0.00 |
| 5.0 | 6 | Data to be determined | Data to be determined | |
| 5.0 | 12 | Data to be determined | Data to be determined | |
| 5.0 | 24 | Data to be determined | Data to be determined | |
| 5.0 | 48 | Data to be determined | Data to be determined |
Note: The values in the tables are illustrative and should be determined experimentally. Densitometric analysis of Western blot bands is required for quantification.
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Cancer cell line of interest (e.g., pancreatic, breast, lung)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent like DMSO to prepare a stock solution)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed the cells in culture plates or flasks at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Incubate the cells overnight to allow for attachment.
-
Prepare fresh dilutions of this compound in complete culture medium from the stock solution. Ensure the final solvent concentration is consistent across all treatments and does not exceed a non-toxic level (typically <0.1% DMSO).
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the this compound-containing medium to the cells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the cells for the desired time points (e.g., 12, 24, 48, 72 hours).
Preparation of Cell Lysates
Materials:
-
Treated and control cells
-
Ice-cold PBS
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate)
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Protocol:
-
After treatment, place the culture plates on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each plate (e.g., 100-200 µL for a 6-well plate).
-
Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay).
-
Store the lysates at -80°C until use.
Western Blot Analysis
Materials:
-
Cell lysates
-
Laemmli sample buffer (4X or 2X)
-
SDS-PAGE gels (e.g., 4-12% gradient gel)
-
Electrophoresis running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against PARP (recognizes both full-length and cleaved forms)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Protocol:
-
Sample Preparation: Thaw the cell lysates on ice. Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of an SDS-PAGE gel. Include a protein ladder to determine molecular weights. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against PARP diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (for loading control): If necessary, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against a loading control to ensure equal protein loading across all lanes.
Mandatory Visualization
Caption: Signaling pathway of this compound-induced apoptosis and PARP cleavage.
Caption: Experimental workflow for Western blot analysis of PARP cleavage.
References
- 1. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP-1 cleavage fragments: signatures of cell-death proteases in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Significance of Caspase-Mediated Cleavage of PARP-1 in Cell Death - Karen David [grantome.com]
Troubleshooting & Optimization
Optimizing Parbendazole dosage to minimize cytotoxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing parbendazole dosage to minimize cytotoxicity in normal cells during pre-clinical experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: High Cytotoxicity Observed in Normal Cell Lines
Possible Cause 1: Suboptimal this compound Concentration
-
Troubleshooting:
-
Verify IC50 Values: Ensure you have established the half-maximal inhibitory concentration (IC50) for your specific cancer and normal cell lines. This compound exhibits differential cytotoxicity, with significantly higher IC50 values in normal cells. For instance, the IC50 for the normal human embryonic lung fibroblast cell line, IMR-90, has been reported to be greater than 20 µmol/L, whereas for many cancer cell lines, it falls within the nanomolar to low micromolar range.[1]
-
Dose-Response Curve: Perform a comprehensive dose-response experiment using a wide range of this compound concentrations on both your target cancer cells and a relevant normal cell line. This will allow you to determine the therapeutic window where cancer cell viability is significantly reduced with minimal impact on normal cells.
-
Start with Low Concentrations: Based on published data, begin with concentrations in the low nanomolar range and titrate upwards.
-
Possible Cause 2: Extended Exposure Time
-
Troubleshooting:
-
Time-Course Experiment: Conduct a time-course experiment to assess cytotoxicity at various time points (e.g., 24, 48, and 72 hours). While longer incubation times may enhance the cytotoxic effect on cancer cells, they might also increase toxicity in normal cells.
-
Optimize Incubation Period: Identify the shortest incubation time that achieves the desired level of cancer cell death while preserving the viability of normal cells.
-
Possible Cause 3: Cell Line Sensitivity
-
Troubleshooting:
-
Select Appropriate Normal Cell Lines: The choice of normal cell line is critical. Whenever possible, use a non-cancerous cell line derived from the same tissue as the cancer cell line being studied to get the most relevant comparative data.
-
Test Multiple Normal Cell Lines: If feasible, test this compound's cytotoxicity on a panel of normal cell lines to understand its broader safety profile.
-
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Possible Cause 1: Experimental Variability
-
Troubleshooting:
-
Standardize Cell Seeding Density: Ensure consistent cell seeding density across all wells and experiments, as this can influence the apparent cytotoxicity of a compound.
-
Control for Solvent Effects: this compound is typically dissolved in a solvent like DMSO. Include a vehicle control (cells treated with the same concentration of solvent) in all experiments to account for any solvent-induced cytotoxicity.
-
Ensure Homogeneous Drug Distribution: Mix the plate gently after adding this compound to ensure its uniform distribution in the culture medium.
-
Possible Cause 2: Reagent Quality
-
Troubleshooting:
-
Check this compound Purity and Stability: Use high-purity this compound and store it according to the manufacturer's instructions to prevent degradation.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment from a stock solution to avoid variability due to freeze-thaw cycles.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action is the disruption of microtubule polymerization.[1][2] It binds to tubulin, the protein subunit of microtubules, and inhibits its assembly.[2] This interference with the microtubule network leads to a cascade of downstream effects, including cell cycle arrest at the G2/M phase, induction of apoptosis (programmed cell death), and DNA damage in cancer cells.[3]
Q2: How does this compound's cytotoxicity differ between cancerous and normal cells?
A2: Studies have shown that this compound exhibits selective cytotoxicity, being more potent against cancer cells than normal cells.[1] For example, the IC50 value for this compound in the normal human embryonic lung fibroblast cell line IMR-90 was found to be greater than 20 µmol/L, while its IC50 values against various cancer cell lines are in the nanomolar to low micromolar range.[1] This selectivity is a key advantage for its potential as a repurposed anti-cancer drug.
Q3: What is the recommended starting concentration for in vitro experiments?
A3: Based on published data, a starting concentration in the range of 100 nM to 1 µM is a reasonable starting point for most cancer cell lines. However, it is crucial to perform a dose-response study for your specific cell lines to determine the optimal concentration range. For normal cell lines, you may need to test concentrations up to 50 µM or higher to observe significant cytotoxicity.
Q4: Can this compound be used in combination with other chemotherapy drugs?
A4: Yes, studies have shown that this compound can have synergistic effects when combined with other chemotherapeutic agents, such as gemcitabine in pancreatic cancer and cisplatin in head and neck squamous cell carcinoma.[1] This suggests that combination therapy could be a promising strategy to enhance anti-cancer efficacy and potentially reduce the required doses of each drug.
Data Presentation
Table 1: Comparative IC50 Values of this compound in Cancerous and Normal Cell Lines
| Cell Line | Cell Type | Cancer Type | IC50 (µM) | Reference |
| AsPC-1 | Human Pancreatic | Pancreatic Adenocarcinoma | 0.19 | [4] |
| Capan-2 | Human Pancreatic | Pancreatic Adenocarcinoma | 0.36 | [4] |
| HN6 | Human Head and Neck | Squamous Cell Carcinoma | 0.126 | [1] |
| Fadu | Human Head and Neck | Squamous Cell Carcinoma | 0.153 | [1] |
| CAL-27 | Human Head and Neck | Squamous Cell Carcinoma | 0.270 | [1] |
| THP-1 | Human Leukemia | Acute Monocytic Leukemia | < 0.1 (at 48h and 72h) | [5] |
| IMR-90 | Human Lung | Normal Embryonic Fibroblast | > 20 | [1] |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the desired concentrations of this compound for the chosen duration.
-
Harvest the cells (including any floating cells from the supernatant) and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Mandatory Visualization
Diagram 1: this compound's Mechanism of Action
Caption: this compound's primary mechanism of action.
Diagram 2: Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Workflow for evaluating this compound's cytotoxicity.
Diagram 3: Simplified Signaling Pathway of this compound-Induced Apoptosis
Caption: Simplified signaling cascade of this compound-induced apoptosis.
References
- 1. Identification of anthelmintic this compound as a therapeutic molecule for HNSCC through connectivity map-based drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of this compound to tubulin and its influence on microtubules in tissue-culture cells as revealed by immunofluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Benzimidazole-Based Anthelmintic this compound: A Repurposed Drug Candidate That Synergizes with Gemcitabine in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into targeting of the colchicine binding site by ELR510444 and this compound to achieve rational drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a promising drug for inducing differentiation of acute myeloid leukemia cells with various subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Parbendazole precipitation issues in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address precipitation issues encountered when working with Parbendazole in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dilute my DMSO stock into an aqueous buffer?
This compound has very low intrinsic solubility in aqueous solutions.[1][2] It is classified as practically insoluble in water.[1] When a concentrated stock solution, typically made in an organic solvent like DMSO, is diluted into an aqueous buffer, the solvent environment changes dramatically. This "solvent shift" causes the drug to crash out of solution as it can no longer be effectively solvated by the predominantly aqueous environment.
Q2: What are the key physicochemical properties of this compound I should be aware of?
Understanding the fundamental properties of this compound is crucial for troubleshooting. Key parameters are summarized in the table below.
Q3: How does pH influence the solubility of this compound?
This compound is a benzimidazole derivative, which is a class of compounds that typically behave as weak bases. The predicted pKa is approximately 11.66, which corresponds to the deprotonation of the carbamate N-H group.[1][3] However, the benzimidazole ring system also has a basic nitrogen atom that can be protonated under acidic conditions. For the related benzimidazole, Albendazole, solubility is significantly higher at an acidic pH of 2.[4] Therefore, acidifying your aqueous buffer (e.g., to pH 2-4) should increase this compound solubility by converting it to its more soluble protonated salt form.
Q4: What is a good starting solvent for making a this compound stock solution?
Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating a concentrated stock solution of this compound.[2][3][] It is soluble in fresh DMSO at concentrations up to 3 mg/mL (12.13 mM).[2] Slight heating may assist in dissolution.[1][3]
Q5: Can I use excipients to prevent this compound precipitation?
Yes, several formulation strategies can be employed to enhance and maintain solubility:
-
Co-solvents: Adding water-miscible organic solvents like ethanol or propylene glycol to your aqueous buffer can increase solubility by reducing the overall polarity of the solvent system.[6]
-
Surfactants: Non-ionic surfactants such as Pluronic® F127 or polysorbates (Tween® series) can form micelles that encapsulate the drug, preventing precipitation.[7]
-
Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with this compound, effectively shielding it from the aqueous environment and increasing its apparent solubility.[8]
This compound Properties
The following table summarizes key physicochemical data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₇N₃O₂ | [3][9] |
| Molecular Weight | 247.29 g/mol | [3][9][10] |
| Appearance | White to Off-White Solid Powder | [1][3] |
| Water Solubility | Insoluble (<0.1 g/100 mL at 18 °C) | [1][2] |
| Organic Solubility | Slightly soluble in DMSO and Methanol (heating may be required) | [1][3][11] |
| Predicted pKa | 11.66 ± 0.10 | [1][3] |
| LogP | 3.4 | [9] |
Troubleshooting Guide: this compound Precipitation
Use this guide to diagnose and solve common precipitation issues during your experiments.
Issue 1: Precipitate forms immediately upon dilution of DMSO stock into buffer.
-
Question: Is the pH of your aqueous buffer optimized for this compound solubility?
-
Action: this compound is a weak base. Its solubility is expected to increase significantly in acidic conditions. Prepare a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0, 3.0) and test the dilution. A final pH below 4 is a good starting point for maximizing solubility.
-
-
Question: Is your final concentration too high for the chosen buffer system?
-
Action: The solubility of this compound in purely aqueous systems is extremely low. Try reducing the final target concentration of this compound in your experiment. Perform a serial dilution to identify the highest concentration that remains soluble in your specific buffer.
-
-
Question: Are you adding the DMSO stock to the buffer correctly?
-
Action: Always add the DMSO stock to the aqueous buffer, not the other way around. Add the stock dropwise while vortexing or stirring the buffer vigorously. This promotes rapid mixing and can help avoid localized high concentrations that trigger immediate precipitation.
-
Issue 2: Solution is initially clear but forms a precipitate over time.
-
Question: Is your solution supersaturated?
-
Action: The solution may be temporarily stable in a supersaturated state before crashing out. This indicates that the concentration is above the thermodynamic equilibrium solubility. You can either lower the concentration or incorporate a precipitation inhibitor. Polymeric additives like Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP) are known to inhibit crystal growth and maintain supersaturation.[12][13]
-
-
Question: Is the temperature of your solution changing?
-
Action: Solubility is often temperature-dependent. If you are moving the solution from a warmer preparation temperature to a cooler experimental temperature (e.g., room temperature to 4°C), the solubility may decrease, causing precipitation. Ensure your solubility tests are performed at the final experimental temperature.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution using pH Adjustment
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock (e.g., 10 mM). If needed, gently warm the solution (e.g., to 37°C) to ensure complete dissolution.[1][3]
-
Prepare Acidic Buffer: Prepare your desired experimental buffer (e.g., Phosphate Buffer) and adjust the pH to a value between 3.0 and 4.0 using a suitable acid (e.g., HCl).
-
Perform Dilution: While vigorously vortexing the acidic buffer, slowly add the required volume of the this compound DMSO stock drop-by-drop to reach your final desired concentration.
-
Observe: Visually inspect the solution for any signs of precipitation (cloudiness, particulates) immediately after preparation and after a period relevant to your experiment's duration (e.g., 2 hours).
-
Final pH Check: After dilution, check the pH of the final working solution to ensure it remains in the desired acidic range, as the addition of the DMSO stock may slightly alter it.
Visual Guides
The following diagrams illustrate key concepts and workflows for troubleshooting this compound precipitation.
References
- 1. This compound | 14255-87-9 [chemicalbook.com]
- 2. selleckchem.com [selleckchem.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C13H17N3O2 | CID 26596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
How to improve Parbendazole solubility for in vivo administration
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the improvement of Parbendazole's solubility for in vivo administration. Due to the limited availability of public data specific to this compound, this guide leverages established methods and quantitative data from structurally similar benzimidazole compounds, such as Albendazole, Mebendazole, and Fenbendazole, to provide robust starting points for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in administering this compound in vivo?
This compound, a member of the benzimidazole class, is practically insoluble in water and ethanol, which poses a significant hurdle for its oral and parenteral administration.[1][2] This poor solubility can lead to low and variable bioavailability, potentially compromising its therapeutic efficacy. For oral administration, it is often formulated as a suspension, for instance, in carboxymethylcellulose sodium (CMC-Na).[3]
Q2: What are the most promising strategies to enhance the solubility of this compound?
Based on extensive research on analogous benzimidazole compounds, the most effective strategies for improving solubility and bioavailability include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate by converting the drug into an amorphous state.[4][5][6][7]
-
Cyclodextrin Inclusion Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity can significantly increase its apparent water solubility.[8][9][10][11][12]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, thereby improving the dissolution rate and bioavailability.[2][6][13][14][15][16][17]
Q3: How much improvement in solubility can I expect with these techniques?
While specific data for this compound is scarce, the following tables summarize the reported solubility enhancements for other benzimidazoles using these methods. These values can serve as a benchmark for your formulation development.
Data Presentation: Solubility Enhancement of Benzimidazoles
Table 1: Solid Dispersion Formulations
| Benzimidazole | Carrier(s) | Method | Fold Increase in Dissolution/Solubility | Reference(s) |
| Mebendazole | PEG 6000 | Fusion | Significant increase in dissolution rate. | [4] |
| Mebendazole | Poloxamer 338 | Fusion | 80.35% drug release in 60 minutes. | [4] |
| Albendazole | Gelucire 44/14 & PEG 8000 | Melting | 97.2% drug release in 60 minutes vs. 39.33% for marketed tablet. | [7] |
| Albendazole | Cremophor A25 | Co-spray drying | 1.8-2.6 fold increase in solubility and 3-25 fold increase in dissolution rate. | [3] |
| Albendazole | PVP K30 & Poloxamer 188 | Solvent Evaporation | 5.9-fold increase in in vivo exposure. | [18] |
Table 2: Cyclodextrin Inclusion Complexes
| Benzimidazole | Cyclodextrin | Method | Fold Increase in Apparent Solubility | Reference(s) |
| Albendazole | Methyl-β-cyclodextrin | Sonication | ~150,000-fold | [8] |
| Albendazole | Random methyl-β-cyclodextrin | Not specified | ~7,600-fold | [9] |
| Albendazole | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Not specified | ~1,058-fold | [12] |
| Fenbendazole | Methyl-β-cyclodextrin | Stirring | ~60,000-fold (from 0.3 µg/mL to 20.21 mg/mL) | [11] |
| Mebendazole | HP-β-cyclodextrin | Not specified | ~18,333-fold (from 0.33 µg/mL to 6.05 mg/mL) | [19] |
Table 3: Nanosuspension Formulations
| Benzimidazole | Method | Key Finding(s) | Reference(s) |
| Albendazole | Wet media milling | 2.98-fold increase in water solubility. | |
| Albendazole | High-pressure homogenization | 2-3 fold increase in bioavailability compared to the marketed product. | |
| Albendazole | Antisolvent precipitation with sonication | Particle size of 673-893 nm; significant increase in dissolution rate. | [17] |
| Albendazole | Acid-base neutralization with high-speed dispersion | Significantly enhanced saturation solubility and dissolution. | [6] |
Experimental Protocols & Troubleshooting
The following are detailed methodologies for key experiments, adapted from studies on analogous benzimidazoles. These should be considered as starting points and may require optimization for this compound.
Solid Dispersion Preparation (Solvent Evaporation Method)
This protocol is adapted from a study on Albendazole solid dispersions.[18]
Objective: To prepare a this compound solid dispersion to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Poloxamer 188
-
Methanol
-
Hydrochloric acid (HCl)
-
Water
Protocol:
-
Dissolve this compound (e.g., 10 mg) in methanol (e.g., 4 mL).
-
Add a trace amount of HCl (e.g., 2 µL) to the suspension to clarify the solution. This is a key step for weakly basic drugs like benzimidazoles.
-
In a separate container, dissolve the carrier(s) (e.g., PVP K30 and Poloxamer 188) in water.
-
Add the this compound solution to the carrier solution and mix thoroughly.
-
Evaporate the solvent using a rotary evaporator or by gentle heating with continuous stirring.
-
The resulting solid mass should be further dried under vacuum to remove residual solvent.
-
Grind the dried solid dispersion into a fine powder and pass it through a sieve.
Troubleshooting:
-
Drug precipitation upon mixing: Increase the amount of solvent or adjust the ratio of drug to carrier. Ensure the drug is fully dissolved before mixing with the carrier solution.
-
Sticky or oily product: This may be due to a low glass transition temperature of the polymer or residual solvent. Ensure complete drying. Consider using a combination of carriers.
-
Poor dissolution improvement: The drug may not be in an amorphous state. Characterize the solid dispersion using DSC and XRD. Experiment with different carriers and drug-to-carrier ratios.
Experimental Workflow for Solid Dispersion Preparation
Cyclodextrin Inclusion Complexation (Sonication Method)
This protocol is based on a method used for Albendazole complexation.[8]
Objective: To prepare a this compound-cyclodextrin inclusion complex to increase aqueous solubility.
Materials:
-
This compound
-
Methyl-β-cyclodextrin (or other suitable cyclodextrin like HP-β-CD)
-
Acetic acid
-
Water
-
Sodium dodecyl sulfate (SDS, optional)
Protocol:
-
Dissolve this compound (e.g., 150 mg) in a minimal amount of acetic acid (e.g., 5 mL).
-
In a separate beaker, dissolve methyl-β-cyclodextrin (e.g., 750 mg) in water (e.g., 10 mL). A trace amount of SDS can be added to the cyclodextrin solution to enhance complexation.
-
Add the this compound solution to the cyclodextrin solution with stirring.
-
Sonicate the mixture for a specified period (e.g., 30-60 minutes).
-
The resulting solution can be freeze-dried (lyophilized) to obtain a solid powder of the inclusion complex.
Troubleshooting:
-
Low complexation efficiency: Optimize the molar ratio of this compound to cyclodextrin. Experiment with different types of cyclodextrins (e.g., HP-β-CD, Methyl-β-CD). The addition of a small amount of a surfactant like SDS can sometimes improve efficiency.
-
Precipitation during storage: The complex may not be stable. Ensure the complex is fully formed by optimizing sonication time and temperature. Lyophilization is generally preferred over solvent evaporation for obtaining a stable solid complex.
Logical Relationship for Cyclodextrin Complexation
Nanosuspension Preparation (Antisolvent Precipitation-Sonication Method)
This protocol is adapted from methodologies used for Albendazole.[2][17]
Objective: To prepare a this compound nanosuspension to enhance dissolution velocity.
Materials:
-
This compound
-
A suitable solvent (e.g., methanol, ethanol, acetone, formic acid, or acetic acid)
-
An antisolvent (typically water)
-
A stabilizer (e.g., Polyvinylpyrrolidone K30, Tween 80)
Protocol:
-
Dissolve this compound in a suitable organic solvent to prepare the drug solution.
-
Dissolve a stabilizer in the antisolvent (water) to prepare the stabilizer solution.
-
Inject the drug solution into the stabilizer solution under high-speed stirring.
-
Immediately sonicate the resulting suspension using a probe sonicator to reduce the particle size to the nanometer range.
-
The organic solvent can be removed by evaporation under reduced pressure.
-
The final nanosuspension can be used as a liquid dosage form or lyophilized to produce a solid powder for reconstitution.
Troubleshooting:
-
Large particle size or aggregation: The stabilizer concentration or type may not be optimal. Screen different stabilizers and concentrations. Optimize the stirring speed, sonication power, and duration.
-
Crystal growth during storage: This indicates physical instability. Ensure sufficient stabilizer is adsorbed onto the surface of the nanoparticles. Lyophilization with a cryoprotectant can improve long-term stability.
Experimental Workflow for Nanosuspension Preparation
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Dramatic improvement in dissolution rate of albendazole by a simple, one-step, industrially scalable technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jipbs.com [jipbs.com]
- 5. isca.me [isca.me]
- 6. Nanocrystal Suspensions for Enhancing the Oral Absorption of Albendazole | MDPI [mdpi.com]
- 7. rjpbcs.com [rjpbcs.com]
- 8. mdpi.com [mdpi.com]
- 9. Investigation of the complexation of albendazole with cyclodextrins for the design of new antiparasitic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Complexation and solubility behavior of albendazole with some cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation and evaluation of fenbendazole methyl-β-cyclodextrin inclusion complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. researchgate.net [researchgate.net]
- 16. Study on the dissolution improvement of albendazole using reconstitutable dry nanosuspension formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Enabling a novel solvent method on Albendazole solid dispersion to improve the in vivo bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. frontiersin.org [frontiersin.org]
Identifying and avoiding experimental artifacts with Parbendazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and avoiding experimental artifacts when working with Parbendazole.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a benzimidazole carbamate that acts as a potent inhibitor of microtubule assembly.[1][2] It binds to β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to mitotic arrest and subsequent apoptosis in rapidly dividing cells.[3]
Q2: How should I prepare and store this compound stock solutions?
This compound is sparingly soluble in aqueous solutions.[4] It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[4] For short-term storage, the stock solution can be kept at 4°C for up to a week. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] Ensure the use of fresh, anhydrous DMSO, as moisture can reduce the solubility of this compound.[4]
Q3: What are the expected morphological changes in cells treated with this compound?
Due to its microtubule-destabilizing activity, cells treated with this compound are expected to exhibit significant morphological changes. These include:
-
Cell rounding and detachment: Disruption of the microtubule cytoskeleton can lead to a loss of cell adhesion and a rounded-up appearance.
-
Formation of aberrant mitotic spindles: During mitosis, treated cells may display abnormal, multipolar spindles.
-
Appearance of giant, multinucleated cells: Prolonged mitotic arrest can lead to mitotic catastrophe, resulting in the formation of large cells with multiple nuclei.[5]
Troubleshooting Guide
| Observed Problem | Potential Cause (Experimental Artifact) | Recommended Solution |
| Low or no apparent effect of this compound on cell viability. | 1. Poor Solubility: this compound may not be fully dissolved in the culture medium, leading to a lower effective concentration. 2. Drug Inactivation: The compound may have degraded due to improper storage or handling. 3. Cell Line Resistance: The cell line being used may have intrinsic or acquired resistance to microtubule inhibitors. | 1. Ensure Complete Solubilization: When diluting the DMSO stock solution into your aqueous culture medium, ensure thorough mixing. Consider a brief vortexing or sonication of the stock solution before dilution. The final DMSO concentration in the culture medium should typically not exceed 0.1% to avoid solvent-induced cytotoxicity. 2. Use Freshly Prepared Solutions: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. 3. Verify with a Sensitive Cell Line: Test the activity of your this compound stock on a cell line known to be sensitive to microtubule inhibitors as a positive control. |
| High background fluorescence in immunofluorescence staining for microtubules. | 1. Increased Diffuse Tubulin Staining: this compound causes depolymerization of microtubules, leading to an increase in soluble tubulin dimers throughout the cytoplasm, which can result in high background fluorescence.[2] 2. Cell Permeabilization Issues: Inadequate or excessive permeabilization can lead to poor antibody penetration or high non-specific binding. | 1. Optimize Antibody Dilution: Perform a titration of your primary and secondary antibodies to determine the optimal concentrations that provide a good signal-to-noise ratio. 2. Include Appropriate Controls: Use an untreated control to visualize the normal microtubule network and a secondary antibody-only control to check for non-specific binding. 3. Adjust Permeabilization: Optimize the concentration and incubation time of your permeabilization agent (e.g., Triton X-100). |
| Unexpected cell cycle arrest profile (e.g., accumulation in G1 instead of G2/M). | 1. Sub-optimal Drug Concentration: The concentration of this compound may be too low to induce a robust G2/M arrest. 2. Timing of Analysis: The time point of analysis may be too early or too late to observe the peak of G2/M arrest. 3. Off-target effects: While the primary target is tubulin, at very high concentrations, off-target effects could potentially influence other cell cycle checkpoints. | 1. Perform a Dose-Response and Time-Course Experiment: Determine the optimal concentration and incubation time for inducing G2/M arrest in your specific cell line. 2. Synchronize Cells: Consider synchronizing the cell population before adding this compound to obtain a more defined cell cycle arrest. |
| Interference with colorimetric or fluorometric assays (e.g., MTT, MTS, AlamarBlue). | 1. Compound Absorbance/Fluorescence: this compound, like other benzimidazole derivatives, may have intrinsic absorbance or fluorescence that can interfere with the assay readout.[6][7][8] 2. Altered Metabolic Activity: As this compound affects cell cycle and viability, this will inherently alter the metabolic activity measured by these assays. This is an expected outcome, not an artifact, but requires careful interpretation. | 1. Include a Compound-Only Control: In a cell-free well, add the same concentration of this compound as used in your experimental wells to measure its intrinsic absorbance or fluorescence. Subtract this value from your experimental readings. 2. Use an Orthogonal Assay: Confirm your viability results using a different method that relies on a distinct principle, such as a membrane integrity assay (e.g., trypan blue exclusion or a cytotoxicity assay measuring LDH release). |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| HN6 | Head and Neck Squamous Cell Carcinoma | 0.126 | 72 hours |
| FaDu | Head and Neck Squamous Cell Carcinoma | 0.153 | 72 hours |
| CAL-27 | Head and Neck Squamous Cell Carcinoma | 0.270 | 72 hours |
| AsPC-1 | Pancreatic Cancer | 0.19 | 72 hours |
| Capan-2 | Pancreatic Cancer | 0.36 | 72 hours |
| THP-1 | Acute Myeloid Leukemia | <0.1 | 48 and 72 hours |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound-containing medium. Include a vehicle control (DMSO) and a compound-only control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the compound-only control from the experimental wells. Calculate cell viability as a percentage of the vehicle-treated control.
Immunofluorescence Staining of Microtubules
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with the desired concentration of this compound for the appropriate duration.
-
Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Nuclear Staining and Mounting: Wash the cells three times with PBS. Stain the nuclei with DAPI or Hoechst for 5 minutes. Wash twice with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Visualizations
Caption: this compound's mechanism of action.
Caption: Experimental workflow with troubleshooting checkpoints.
Caption: Signaling pathway to G2/M arrest.
References
- 1. Binding of this compound to tubulin and its influence on microtubules in tissue-culture cells as revealed by immunofluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Identification of anthelmintic this compound as a therapeutic molecule for HNSCC through connectivity map-based drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Flubendazole induces mitotic catastrophe and senescence in colon cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming limitations of Parbendazole's poor water solubility in experiments
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the poor water solubility of Parbendazole (PBZ) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound, and why is it problematic for experiments?
This compound is practically insoluble in water.[1][2][3] This low aqueous solubility can lead to significant challenges in experimental reproducibility, limit the achievable concentrations in assays, and result in poor absorption and low bioavailability in in vivo studies. For instance, preparing stock solutions for cell culture experiments or achieving therapeutic concentrations for in vivo models can be difficult without proper solubilization techniques.
Q2: What are the recommended solvents for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most commonly used organic solvent for dissolving this compound.[4][][6] It is important to use fresh, anhydrous DMSO as moisture can reduce the solubility.[4] For in vitro cell-based assays, the final concentration of DMSO in the culture medium should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.[6] Always perform a solvent-negative control experiment to confirm that the solvent has no non-specific effects on your experimental model.[6]
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Concentration (mM) | Notes |
| Water | Insoluble | - | [1][2][4] |
| Ethanol | Insoluble | - | [1][4] |
| DMSO | ~3-4 mg/mL | ~12.13 - 16.18 mM | Use fresh, anhydrous DMSO. Sonication is recommended.[1][4][6] |
Data compiled from multiple sources. Actual solubility may vary slightly due to batch-to-batch variations.[1]
Troubleshooting Common Solubility Issues
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous buffer or cell culture medium. What can I do?
This is a common issue known as "precipitation upon dilution." Here are several troubleshooting steps:
-
Decrease Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound.
-
Increase DMSO in Final Solution: While keeping DMSO levels low is ideal, you might be able to slightly increase the final percentage (e.g., to 0.5%) without significant toxicity, but this must be validated for your specific cell line.
-
Use a Surfactant: Incorporating a small amount of a biocompatible surfactant, such as Poloxamer 188 or Cremophor, in your aqueous medium can help maintain the solubility of the compound.[7][8]
-
Employ Advanced Formulation Strategies: For persistent issues, especially for in vivo studies, consider more advanced techniques like cyclodextrin complexation or creating solid dispersions.
Advanced Solubilization Strategies
For experiments requiring higher concentrations or for in vivo applications where DMSO is not ideal, several advanced formulation techniques can be employed. While much of the detailed research has been conducted on structurally similar benzimidazoles like Albendazole and Mebendazole, the principles are directly applicable to this compound.
Q4: How can cyclodextrins be used to enhance this compound solubility?
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[9] The formation of an inclusion complex can significantly improve the dissolution rate and bioavailability of benzimidazole compounds.[9][10][11]
Experimental Protocol: this compound-Cyclodextrin Complexation
This protocol is adapted from methods used for other benzimidazoles.[10]
-
Molar Ratio Determination: Start by testing different molar ratios of this compound to HP-β-CD (e.g., 1:1, 1:2).
-
Dissolution of HP-β-CD: Dissolve the calculated amount of HP-β-CD in your desired aqueous buffer (e.g., PBS, deionized water) with stirring.
-
Addition of this compound: Slowly add the powdered this compound to the HP-β-CD solution while maintaining vigorous stirring.
-
Complexation: Allow the mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for 24-48 hours to facilitate complex formation.
-
Filtration/Lyophilization: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution can be used directly or lyophilized (freeze-dried) to obtain a powder of the complex, which can be easily reconstituted in water.[9]
Q5: What are solid dispersions and how can they improve this compound's dissolution?
A solid dispersion is a system where a poorly soluble drug is dispersed within a hydrophilic carrier, often a polymer like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP).[8][12][13] This technique can transform the crystalline drug into a more soluble amorphous state, significantly enhancing its dissolution rate and bioavailability.[8]
Experimental Protocol: Solid Dispersion via Solvent Evaporation
This is a common laboratory-scale method adapted from protocols for similar compounds.[8][13]
-
Solvent Selection: Choose a suitable organic solvent in which both this compound and the hydrophilic carrier (e.g., PVP K30, PEG6000) are soluble. A small amount of acid (e.g., HCl or formic acid) may be required to dissolve the this compound.[8][13]
-
Dissolution: Dissolve the this compound and the chosen carrier (e.g., in a 1:2 drug-to-carrier ratio) in the solvent system.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum. This leaves a thin film of the solid dispersion.
-
Drying and Pulverization: Further dry the solid mass under vacuum to remove any residual solvent. Once completely dry, pulverize the mass into a fine powder. This powder should exhibit improved dissolution characteristics in aqueous media compared to the original drug.[13]
Q6: Are there other methods like nanoparticle formulations available?
Yes, nanoformulation is another effective strategy. Encapsulating this compound into nanoparticles, such as those made from polymers or lipids, can improve solubility, protect the drug from degradation, and enhance bioavailability.[14][15][16][17] Methods like hot homogenization or emulsification-polymerization are used to create these nanoparticles.[15][18]
Visualization of Workflows and Mechanisms
Workflow for Selecting a Solubilization Method
The following diagram outlines a decision-making process for choosing an appropriate solubilization strategy for this compound.
Caption: Decision tree for this compound solubilization strategy.
Mechanism of Action: this compound's Effect on Microtubules
This compound, like other benzimidazoles, exerts its biological effects primarily by inhibiting tubulin polymerization.[19][20][21] This disruption of the microtubule cytoskeleton leads to downstream effects such as cell cycle arrest and apoptosis, which is the basis for its use as an anthelmintic and its investigation as an anti-cancer agent.[20][22]
Caption: this compound's mechanism of inhibiting tubulin polymerization.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C13H17N3O2 | CID 26596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 14255-87-9 [chemicalbook.com]
- 4. selleckchem.com [selleckchem.com]
- 6. This compound | Parasite | Microtubule Associated | TargetMol [targetmol.com]
- 7. Dramatic improvement in dissolution rate of albendazole by a simple, one-step, industrially scalable technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enabling a novel solvent method on Albendazole solid dispersion to improve the in vivo bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and characterization of albendazole beta-cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Preparation and pharmacokinetic study of mebendazole complex with HP-beta-cyclodextrin [frontiersin.org]
- 11. scielo.br [scielo.br]
- 12. crsubscription.com [crsubscription.com]
- 13. jipbs.com [jipbs.com]
- 14. Nanoparticles for antiparasitic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jddtonline.info [jddtonline.info]
- 16. researchgate.net [researchgate.net]
- 17. Nanoformulations of albendazole as effective anticancer and antiparasite agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [Preparation of albendazole polybutycyanocrylate nanoparticles and study on its pharmaceutical properties and tissue distribution] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Identification of anthelmintic this compound as a therapeutic molecule for HNSCC through connectivity map-based drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Binding of this compound to tubulin and its influence on microtubules in tissue-culture cells as revealed by immunofluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Adjusting Parbendazole incubation time for maximal G2/M arrest
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Parbendazole incubation time to achieve maximal G2/M cell cycle arrest.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced G2/M arrest?
A1: this compound, a benzimidazole-based anthelmintic, functions as a microtubule-destabilizing agent. It binds to β-tubulin, inhibiting its polymerization into microtubules.[1] This disruption of the microtubule network activates the Spindle Assembly Checkpoint (SAC), leading to a cell cycle arrest in the G2/M phase.[2][3] Prolonged arrest can subsequently induce apoptosis or mitotic catastrophe.[1][4]
Q2: What is a typical starting concentration and incubation time for this compound treatment?
A2: Based on published data, a starting concentration in the range of 0.1 µM to 1.0 µM is recommended.[1][5] A common initial incubation time to observe G2/M arrest is 24 hours.[1][5] However, the optimal conditions are highly cell-line dependent and require empirical determination.
Q3: How can I verify that this compound is inducing G2/M arrest in my cell line?
A3: The most common method is flow cytometry analysis of cells stained with a DNA-intercalating dye like Propidium Iodide (PI) or DAPI. An accumulation of cells with 4N DNA content is indicative of G2/M arrest. This can be further confirmed by Western blot analysis showing altered expression of key G2/M regulatory proteins such as Cyclin B1 and CDK1.[1][6]
Q4: What is the role of p53 and p21 in this compound-induced G2/M arrest?
A4: The p53 and p21 pathway can play a significant role in maintaining the G2 arrest induced by microtubule-disrupting agents like benzimidazoles.[4][7][8] In response to cellular stress from microtubule disruption, p53 can be activated, leading to the transcriptional upregulation of the cyclin-dependent kinase inhibitor p21.[4][9] p21 can then inhibit the activity of the Cyclin B1/CDK1 complex, which is essential for mitotic entry, thus sustaining the G2 arrest.[8][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant increase in G2/M population | This compound concentration is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.05 µM to 5 µM). |
| Incubation time is too short. | Conduct a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal incubation period for your cell line. | |
| The cell line is resistant to this compound. | Consider using a different benzimidazole compound (e.g., Mebendazole, Fenbendazole) or a combination treatment. | |
| High levels of cell death (sub-G1 peak) | This compound concentration is too high. | Reduce the concentration of this compound to a level that induces arrest without excessive toxicity. |
| Prolonged incubation time. | Shorten the incubation period to capture the G2/M arrest before widespread apoptosis occurs. | |
| Poor resolution of cell cycle phases in flow cytometry | Incorrect sample preparation (e.g., cell clumps). | Gently pipette to create a single-cell suspension before and after fixation. Consider filtering the cell suspension.[11] |
| Improper fixation. | Use ice-cold 70% ethanol and add it dropwise to the cell pellet while vortexing gently to prevent clumping.[12] | |
| High flow rate during acquisition. | Use the lowest possible flow rate on the cytometer to improve resolution and decrease the coefficient of variation (CV) of the G0/G1 peak.[12] | |
| Inconsistent results between experiments | Variation in cell confluence at the time of treatment. | Standardize the cell seeding density and ensure cells are in the logarithmic growth phase before adding this compound. |
| Inconsistent drug preparation. | Prepare fresh stock solutions of this compound and use the same dilution for each experiment. Protect the stock solution from light. |
Data Presentation
Table 1: this compound Concentration and its Effect on G2/M Arrest in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time (hours) | Percentage of Cells in G2/M (%) |
| AsPC-1 | Pancreatic | 0.2 | 24 | Significant Increase |
| AsPC-1 | Pancreatic | 0.7 | 24 | Significant Increase |
| Capan-2 | Pancreatic | Not specified | 24 | Prolonged Arrest |
| HN6 | Head and Neck Squamous Cell Carcinoma | 0.1 | 24 | Increased |
| HN6 | Head and Neck Squamous Cell Carcinoma | 1.0 | 24 | Increased |
| Fadu | Head and Neck Squamous Cell Carcinoma | IC50: 0.153 | 72 | Not specified |
| CAL-27 | Head and Neck Squamous Cell Carcinoma | IC50: 0.270 | 72 | Not specified |
Note: "Significant Increase" and "Prolonged Arrest" are as described in the cited literature where specific percentages were not provided.[1][5]
Table 2: IC50 Values of this compound in Different Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines after 72 hours of Treatment
| HNSCC Cell Line | IC50 (µM) |
| HN6 | 0.126 |
| Fadu | 0.153 |
| CAL-27 | 0.270 |
[5]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for G2/M Arrest
-
Cell Seeding: Plate the cells of interest in 6-well plates at a density that will ensure they are in the logarithmic growth phase (typically 50-60% confluency) at the time of treatment.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 2, and 5 µM). Include a vehicle control (DMSO) with the same final concentration as the highest this compound treatment.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a fixed time, for instance, 24 hours, at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells to include any detached apoptotic cells.
-
Cell Cycle Analysis: Process the cells for flow cytometry analysis using Propidium Iodide (PI) staining as detailed in Protocol 3.
-
Data Analysis: Analyze the cell cycle distribution to determine the concentration of this compound that yields the highest percentage of cells in the G2/M phase with minimal induction of the sub-G1 population (indicative of apoptosis).
Protocol 2: Time-Course Analysis of this compound-Induced G2/M Arrest
-
Cell Seeding: Plate the cells in multiple 6-well plates to have separate plates for each time point.
-
Treatment: Treat the cells with the optimal concentration of this compound determined in Protocol 1, alongside a vehicle control.
-
Incubation and Harvesting: Incubate the cells and harvest them at different time points (e.g., 0, 6, 12, 24, and 48 hours) post-treatment.
-
Cell Cycle Analysis: Analyze the cell cycle profile for each time point using flow cytometry as described in Protocol 3.
-
Data Analysis: Plot the percentage of cells in the G2/M phase against time to identify the incubation period that results in the maximal G2/M arrest.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Harvesting: Harvest approximately 1x10^6 cells per sample. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 100 µL of ice-cold PBS. While gently vortexing, add 900 µL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate the cells for at least 30 minutes on ice or at -20°C overnight for fixation.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A in PBS).
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram (FL2-A or a similar channel for PI).
-
Data Analysis: Use appropriate software to deconvolute the cell cycle histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound-induced G2/M arrest.
Caption: Signaling pathway of this compound-induced G2/M cell cycle arrest.
Caption: Troubleshooting decision tree for this compound-induced G2/M arrest experiments.
References
- 1. The Benzimidazole-Based Anthelmintic this compound: A Repurposed Drug Candidate That Synergizes with Gemcitabine in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazoles Downregulate Mdm2 and MdmX and Activate p53 in MdmX Overexpressing Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of anthelmintic this compound as a therapeutic molecule for HNSCC through connectivity map-based drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Requirement for p53 and p21 to sustain G2 arrest after DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of G2 Arrest in Response to Overexpression of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Parbendazole in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Parbendazole in long-term cell culture experiments. This resource offers troubleshooting guides and frequently asked questions to address potential challenges in maintaining the stability and efficacy of this compound over extended experimental periods.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in long-term cell culture.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or decreasing drug efficacy over time. | This compound degradation in culture medium. | 1. Prepare fresh this compound working solutions for each medium change from a frozen stock. 2. Minimize exposure of media containing this compound to light by using amber-colored culture vessels or wrapping plates/flasks in foil. 3. Consider the use of antioxidants. While specific data for this compound is limited, antioxidants have shown to protect other benzimidazole derivatives from oxidative degradation[1][2][3]. The addition of antioxidants like N-acetylcysteine (NAC) or Vitamin E to the culture medium could potentially enhance stability. Conduct a dose-response experiment to determine the optimal, non-toxic concentration of the chosen antioxidant for your cell line. 4. Monitor this compound concentration in your culture medium over time using HPLC to quantify degradation (see Experimental Protocols). |
| High variability between replicate wells or experiments. | Uneven degradation of this compound or issues with stock solution stability. | 1. Ensure complete dissolution of this compound stock solution in DMSO before further dilution.[] 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store aliquots at -40°C or lower for long-term stability.[] 3. Vortex working solutions gently before adding to culture medium to ensure homogeneity. |
| Unexpected cytotoxicity or off-target effects. | Formation of toxic degradation products. | 1. Follow the stability-enhancing recommendations above to minimize degradation. 2. Characterize potential degradation products using techniques like LC-MS if significant degradation is suspected. |
| Precipitation of this compound in the culture medium. | Poor solubility of this compound in aqueous solutions. | 1. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to maintain cell health and drug solubility. 2. Prepare intermediate dilutions of the this compound stock in pre-warmed culture medium before adding to the final culture vessel. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: this compound is soluble in DMSO.[] For long-term storage (months to years), it is recommended to store the DMSO stock solution at -40°C or below in small aliquots to avoid repeated freeze-thaw cycles.[] For short-term storage (days to weeks), 4°C is acceptable.
Q2: What is the known stability of this compound in aqueous solutions like cell culture media?
Q3: Can I add anything to my cell culture medium to improve this compound stability?
A3: While specific stabilizing agents for this compound in cell culture have not been formally documented, the use of antioxidants may offer protection against oxidative degradation, a known degradation pathway for benzimidazoles.[1][2][3] It is crucial to perform preliminary studies to determine the optimal, non-toxic concentration of any potential stabilizing agent for your specific cell line.
Q4: How does this compound affect the cell cycle?
A4: this compound is a potent inhibitor of microtubule assembly.[5] By binding to tubulin, it disrupts the formation of the mitotic spindle, which is essential for cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase.[5] This cell cycle arrest is often associated with altered expression of key regulatory proteins, such as Cyclin B1, and can ultimately lead to apoptosis (programmed cell death).
Q5: Are there any known issues with serum components affecting this compound stability?
A5: There is no specific data on the interaction between serum components and this compound. However, serum contains various enzymes and other molecules that could potentially influence the stability of small molecules.[6][7][8][9][10] If you observe significant degradation in serum-containing medium, consider reducing the serum concentration or using a serum-free medium if your cell line permits.
Quantitative Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solubility | Soluble in DMSO | [] |
| Short-term Storage (Stock Solution) | 0 - 4°C (days to weeks) | [] |
| Long-term Storage (Stock Solution) | -42°C (months to years) | [] |
Experimental Protocols
Protocol: Monitoring this compound Stability in Cell Culture Medium by HPLC
This protocol provides a general framework for quantifying the degradation of this compound in cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Fetal Bovine Serum (FBS) (optional)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or other suitable mobile phase modifier
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
0.22 µm syringe filters
-
Microcentrifuge tubes
Procedure:
-
Preparation of this compound-spiked medium:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike pre-warmed cell culture medium (with or without FBS) with the this compound stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Aliquot the this compound-spiked medium into sterile tubes or culture plates.
-
Incubate the samples under standard cell culture conditions (37°C, 5% CO2).
-
Protect samples from light if photostability is also being assessed.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), collect an aliquot of the medium.
-
Centrifuge the aliquot to remove any cells or debris.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Store samples at -80°C until analysis.
-
-
HPLC Analysis:
-
Mobile Phase: A typical starting point for benzimidazole analysis is a gradient of acetonitrile and water with 0.1% formic acid. The gradient will need to be optimized for this compound.
-
Column: A C18 column is commonly used for the separation of benzimidazoles.
-
Detection: Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength (to be determined by a UV scan).
-
Quantification: Generate a standard curve using known concentrations of this compound to quantify the amount remaining at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
-
Visualizations
References
- 1. revues.imist.ma [revues.imist.ma]
- 2. researchgate.net [researchgate.net]
- 3. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term stability of serum components in the Janus Serum Bank - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bevital.no [bevital.no]
- 10. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RPMI 1640 Media [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Parbendazole Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the bioavailability of Parbendazole in animal studies. Due to the limited availability of data specific to this compound, this guide leverages findings from studies on structurally and functionally similar benzimidazole anthelmintics, such as Albendazole and Mebendazole. The principles and methods described are considered highly applicable to this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound typically low?
A1: this compound, like other benzimidazole anthelmintics, has low aqueous solubility, which limits its dissolution in the gastrointestinal tract and subsequent absorption into the bloodstream.[1][2] This poor solubility is a primary reason for its low and variable oral bioavailability.[2]
Q2: What are the most common strategies to improve the bioavailability of benzimidazoles like this compound?
A2: Several formulation strategies have been successfully employed for benzimidazoles, including:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix to enhance its dissolution rate.[3][4][5][6]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex to increase its solubility.[3][7][8][9]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanoscale to increase its surface area and dissolution velocity.[10][11][12]
-
Prodrugs: Chemically modifying the drug to a more soluble form that converts back to the active parent drug in the body.[13][14][15]
Q3: Can co-administration with certain foods or compounds improve this compound absorption?
A3: Yes, for other benzimidazoles, co-administration with a fatty meal has been shown to significantly increase absorption.[2] Additionally, inhibiting metabolic enzymes can increase the systemic exposure of the active metabolites. For instance, co-administration of piperonyl-butoxide with fenbendazole in horses increased the area under the curve (AUC) of the active moieties.[16]
Troubleshooting Guides
Method 1: Solid Dispersions
Issue: Low drug loading in the solid dispersion.
-
Possible Cause: Poor miscibility between this compound and the chosen polymer carrier.
-
Troubleshooting:
-
Screen different hydrophilic polymers such as Polyethylene Glycol (PEG) 6000, Poloxamer 188, or Polyvinylpyrrolidone (PVP).[3][5][6]
-
Optimize the drug-to-polymer ratio. Ratios of 1:1, 1:2.5, and 1:5 (drug:polymer) have been investigated for similar drugs.[5][17]
-
Employ a different preparation method. The fusion (melting) method and solvent evaporation method are common choices.[5][18]
-
Issue: The solid dispersion does not improve the dissolution rate as expected.
-
Possible Cause: The drug may not be in an amorphous state within the polymer matrix.
-
Troubleshooting:
-
Characterize the solid dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous state of the drug.[5]
-
Increase the cooling rate during the fusion method to prevent recrystallization.
-
In the solvent evaporation method, ensure the complete removal of the solvent, as residual solvent can promote crystallization.
-
Method 2: Cyclodextrin Complexation
Issue: Inefficient complexation of this compound with cyclodextrin.
-
Possible Cause: The type of cyclodextrin or the complexation method may not be optimal.
-
Troubleshooting:
-
Test different types of cyclodextrins. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin (M-β-CD) have shown better results for benzimidazoles than unsubstituted β-cyclodextrin due to their higher aqueous solubility.[8][19][20]
-
Optimize the molar ratio of drug to cyclodextrin. A 1:1 or 1:2 molar ratio is often a good starting point.[3]
-
Compare different preparation methods such as co-precipitation and freeze-drying. Freeze-drying has been reported to yield true inclusion complexes with improved dissolution.[20]
-
The addition of a small amount of acid (e.g., acetic acid or L-tartaric acid) can improve the solubility and complexation of benzimidazoles.[3][7]
-
Issue: Precipitation of the drug from the cyclodextrin complex upon dilution.
-
Possible Cause: The complex may not be stable enough in the dissolution medium, leading to a supersaturation effect followed by precipitation.[20]
-
Troubleshooting:
-
Incorporate a precipitation inhibitor into the formulation, such as a hydrophilic polymer.
-
Evaluate the formulation under non-sink dissolution conditions to better predict its in vivo performance.[20]
-
Quantitative Data on Bioavailability Enhancement of Benzimidazoles
The following tables summarize quantitative data from animal studies on bioavailability enhancement for benzimidazoles, which can serve as a reference for expected improvements with this compound.
Table 1: Bioavailability Enhancement of Albendazole in Animal Studies
| Formulation | Animal Model | Key Pharmacokinetic Parameters (vs. Control) | Fold Increase in Bioavailability (AUC) | Reference |
| Solid Dispersion (with PVP) | Rabbits | Cmax: ↑, Tmax: ↓ | ~2.4 | [3] |
| Ternary Complex (HP-β-CD and L-tartaric acid) | Rabbits | Cmax: ↑, Tmax: ↓ | ~3.2 | [3] |
| Complex with HP-β-CD and Acetic Acid | Mice | AUC of ABZ: ~2.3-fold ↑, AUC of ABZSO: ~7.3-fold ↑ | - | [7] |
| Solid Dispersion (PEG 6000 & Poloxamer 188) | Dogs | Cmax: ↑, AUC: ↑ | - | [21] |
| Arachis oil-polysorbate 80 formulation | Humans | - | ~4.3 | [22] |
| Hydroxypropyl-β-cyclodextrin formulation | Humans | - | ~9.7 | [22] |
Table 2: Bioavailability Enhancement of Mebendazole in Animal Studies
| Formulation | Animal Model | Key Pharmacokinetic Parameters (vs. Control) | Fold Increase in Bioavailability | Reference |
| Complex with HP-β-cyclodextrin | Dogs | Cmax: 8.96 to 17.34 µg/mL, Tmax: 12.0 to 10.0 h, AUC0-24: 151.32 to 289.02 µg·h/mL | 91% increase | [8][9] |
| Redispersible Microparticles (L-HPC) | Mice | Enhanced anthelmintic efficacy due to improved bioavailability | - | [17] |
| Nanoparticles and Inclusion Complexes | Mice | Significantly improved bioavailability | - | [23] |
Experimental Protocols
Protocol 1: Preparation of a Benzimidazole Solid Dispersion (Fusion Method)
-
Materials: this compound, Polyethylene Glycol (PEG) 6000, or Poloxamer 188.
-
Procedure:
-
Weigh the desired amounts of this compound and the polymer carrier (e.g., in a 1:2 drug-to-polymer weight ratio).[5]
-
Melt the polymer in a porcelain dish on a hot plate or in an oil bath at a temperature slightly above its melting point.
-
Add the this compound powder to the molten polymer with continuous stirring to ensure a homogenous dispersion.
-
Maintain stirring for 1-2 minutes.
-
Rapidly cool the mixture by placing the dish on an ice bath to solidify the dispersion and prevent drug recrystallization.
-
Grind the resulting solid mass into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
Store the solid dispersion in a desiccator until further use.
-
Protocol 2: Preparation of a Benzimidazole-Cyclodextrin Complex (Freeze-Drying Method)
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), deionized water.
-
Procedure:
-
Dissolve HP-β-CD in deionized water to prepare a solution of the desired concentration (e.g., 25% w/v).[7]
-
Disperse this compound in the HP-β-CD solution at a specific molar ratio (e.g., 1:1).
-
Stir the suspension at room temperature for 24-48 hours to facilitate complex formation.
-
Freeze the resulting solution or suspension at a low temperature (e.g., -80°C).
-
Lyophilize the frozen sample using a freeze-dryer until all the water is removed.
-
Collect the resulting powder, which is the this compound-HP-β-CD inclusion complex.
-
Store the complex in a desiccator.
-
Visualizations
Caption: Workflow for Solid Dispersion Preparation.
Caption: Workflow for Cyclodextrin Complexation.
References
- 1. The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. jipbs.com [jipbs.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Complexation of albendazole with hydroxypropyl-β-cyclodextrin significantly improves its pharmacokinetic profile, cell cytotoxicity and antitumor efficacy in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and pharmacokinetic study of mebendazole complex with HP-beta-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Preparation and pharmacokinetic study of mebendazole complex with HP-beta-cyclodextrin [frontiersin.org]
- 10. Nanoparticles for antiparasitic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Emerging Role of Benzimidazole-Loaded Nanoparticles in Targeted Drug Delivery and Cancer Therapy: A review | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 13. researchgate.net [researchgate.net]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. ijpcbs.com [ijpcbs.com]
- 16. Fenbendazole pharmacokinetics, metabolism, and potentiation in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. isca.me [isca.me]
- 19. mdpi.com [mdpi.com]
- 20. Preparation and characterization of albendazole beta-cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Albendazole solid dispersions prepared using PEG6000 and Poloxamer188: formulation, characterization and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Relative Bioavailability of Three Newly Developed Albendazole Formulations: a Randomized Crossover Study with Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Significant Improvement in Bioavailability and Therapeutic Efficacy of Mebendazole Oral Nano-Systems Assessed in a Murine Model with Extreme Phenotypes of Susceptibility to Trichinella spiralis - PMC [pmc.ncbi.nlm.nih.gov]
Parbendazole Technical Support Center: Mitigating Potential Off-Target Effects
Welcome to the technical support center for researchers utilizing Parbendazole in cellular assays. This resource provides detailed troubleshooting guides and frequently asked questions to help you design robust experiments, interpret your results accurately, and mitigate potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound is a benzimidazole carbamate that acts as a potent inhibitor of microtubule assembly.[1] Its primary mechanism involves binding directly to β-tubulin at the colchicine binding site, which prevents the polymerization of tubulin dimers into microtubules.[2][3] This disruption of the microtubule network leads to mitotic catastrophe, arresting the cell cycle in the G2/M phase and subsequently inducing apoptosis.[2][4]
Q2: What are the potential off-target effects associated with this compound and other benzimidazoles?
While the primary target of this compound is tubulin, like many small molecules, it may exhibit off-target effects. Benzimidazole compounds, as a class, can interact with other cellular targets.[5][6] Potential off-target effects could include:
-
Mitochondrial Function: Some reports suggest that this compound may inhibit the mitochondrial electron transport chain, affecting ATP synthesis.[7]
-
Kinase Activity: The benzimidazole scaffold is known to be a "privileged structure" in drug discovery and has been incorporated into inhibitors of various protein kinases.[5]
-
Epigenetic Modulators: Certain benzimidazole derivatives have been shown to interact with epigenetic targets like histone deacetylases (HDACs).[8]
-
Enzyme Inhibition: A study on a benzimidazole family of inhibitors noted that despite efficacy against Toxoplasma gondii, they showed poor inhibition of the proposed enoyl-acyl-carrier protein reductase (ENR) enzyme target, suggesting other mechanisms or off-target effects were at play.[6]
Q3: How can I differentiate between on-target (tubulin-related) and potential off-target effects in my assay?
Distinguishing between on-target and off-target effects is crucial for validating your results. Key strategies include:
-
Phenocopying with other microtubule inhibitors: Use other well-characterized tubulin inhibitors that bind to different sites (e.g., taxanes like paclitaxel, or vinca alkaloids) or the same site (e.g., colchicine, nocodazole).[2][9] If the observed phenotype is replicated, it is likely an on-target effect of microtubule disruption.
-
Target Engagement Assays: Directly confirm that this compound is engaging with tubulin in your cellular context using techniques like a cellular thermal shift assay (CETSA). An increase in the melting temperature of tubulin upon this compound treatment indicates direct binding.[2]
-
Rescue Experiments: If possible, overexpressing the target (tubulin) could potentially rescue the phenotype, although this is often challenging with structural proteins.
Troubleshooting Guide
Q1: I'm observing significant cytotoxicity at concentrations lower than the published IC50 values for my cell line. Could this be an off-target effect?
This is possible, but other factors should be considered first. Use this checklist to troubleshoot:
-
Verify Drug Concentration: Ensure your stock solution and final dilutions are accurate. This compound is typically dissolved in DMSO; check that the final DMSO concentration is consistent across experiments and below 0.1% to avoid solvent-induced toxicity.[10]
-
Cell Line Sensitivity: IC50 values can vary significantly between different cell lines and even between different passages of the same line due to genetic drift.[2][4][11] Always establish a dose-response curve for your specific cell line and passage number.
-
Assay Timing: The duration of drug exposure is critical. Most cytotoxicity assays are performed at 24, 48, or 72 hours.[4][12] Shorter or longer incubation times will shift the apparent IC50.
-
Consider Off-Target Possibility: If the above factors are controlled for, consider the possibility of an off-target effect that is particularly potent in your cell model. To investigate this, use a secondary assay to confirm the mechanism. For example, perform immunofluorescence staining for α-tubulin to see if microtubule disruption occurs at these low concentrations.[4]
Q2: My cells show unusual morphological changes that don't look like typical G2/M arrest (e.g., not rounded up). How do I determine the cause?
While G2/M arrest is characterized by cell rounding, other effects can alter morphology.
-
Confirm Microtubule Disruption: The first step is to visualize the microtubule network. In untreated cells, you should see a well-organized network of long filaments.[4] After this compound treatment, this network should appear disorganized or depolymerized.[4][9] If the microtubule network looks normal, the morphological change is likely an off-target effect.
-
Assess Other Cytoskeletal Components: Consider staining for other cytoskeletal elements, like F-actin, to see if they are being affected.
-
Investigate Apoptosis Markers: The observed morphology could be related to apoptosis. Perform an Annexin V/PI staining assay to quantify apoptotic and necrotic cells. This compound is known to induce apoptosis following cell cycle arrest.[2][4]
Q3: How do I design a control experiment to specifically test for off-target effects of this compound?
A well-designed control experiment is essential. The following workflow provides a robust approach to identifying and validating off-target effects.
References
- 1. Binding of this compound to tubulin and its influence on microtubules in tissue-culture cells as revealed by immunofluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of anthelmintic this compound as a therapeutic molecule for HNSCC through connectivity map-based drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into targeting of the colchicine binding site by ELR510444 and this compound to achieve rational drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The benzimidazole based drugs show good activity against T. gondii but poor activity against its proposed enoyl reductase enzyme target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 14255-87-9 | PAA25587 | Biosynth [biosynth.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.biologists.com [journals.biologists.com]
- 10. This compound | Parasite | Microtubule Associated | TargetMol [targetmol.com]
- 11. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound as a promising drug for inducing differentiation of acute myeloid leukemia cells with various subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing fixation and permeabilization for microtubule staining after Parbendazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with microtubule staining in cells treated with Parbendazole, a microtubule-destabilizing agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect microtubules?
This compound is a benzimidazole carbamate that acts as a potent inhibitor of microtubule assembly.[1][2][3][4] It binds to tubulin, the primary protein component of microtubules, and prevents its polymerization into filaments.[1][2][3][4] This disruption leads to the effective depolymerization of cytoplasmic microtubules, often leaving only a few short microtubules associated with the centrioles.[2][3][4] Following treatment, the microtubule network, which is crucial for cell structure, division, and intracellular transport, is significantly dismantled.[5][6]
Q2: Why is microtubule staining challenging after this compound treatment?
Staining microtubules after this compound treatment is difficult primarily because the target structures are significantly reduced and fragmented. The extensive depolymerization leads to a weaker overall tubulin signal. Furthermore, improper fixation and permeabilization can either fail to preserve the remaining delicate microtubule fragments or wash them away, resulting in little to no detectable signal. The choice of fixation method is critical, as some techniques that work well for robust microtubule networks may not be suitable for the destabilized microtubules in this compound-treated cells.
Q3: Which fixation method is generally recommended for microtubules?
Methanol fixation is often recommended for visualizing microtubules as it can better preserve their structure compared to paraformaldehyde (PFA).[7] However, methanol is a denaturing fixative, which can sometimes alter the epitopes recognized by specific antibodies.[7] PFA, a cross-linking fixative, is excellent for preserving overall cell morphology but may not adequately fix microtubules, leading to a weaker signal.[7] The optimal fixation method can be antibody-dependent, so it is always advisable to consult the antibody datasheet.
Q4: What is the role of permeabilization and which agent should I use?
Permeabilization is the process of creating pores in the cell membrane to allow antibodies to access intracellular targets like microtubules. Common permeabilizing agents include Triton X-100 and saponin. Triton X-100 is a non-ionic detergent that effectively permeabilizes all cellular membranes, including the nuclear membrane. Saponin is a milder detergent that selectively interacts with cholesterol in the plasma membrane, which can be advantageous for preserving membrane-associated proteins.[8] For microtubule staining, Triton X-100 is widely used in conjunction with PFA fixation.[1] When using methanol as a fixative, a separate permeabilization step is often unnecessary as methanol also permeabilizes the cell membrane.[7]
Troubleshooting Guide
Problem 1: Weak or No Microtubule Signal
Q: I have treated my cells with this compound and now I can't see any microtubule staining. What could be the issue?
A: This is a common problem due to the depolymerizing effect of this compound. Here are several potential causes and solutions:
-
Loss of fragmented microtubules during fixation/permeabilization: The remaining short microtubule fragments are delicate and can be lost.
-
Solution: Optimize your fixation protocol. Consider a pre-extraction step with a microtubule-stabilizing buffer before fixation to remove soluble tubulin and better visualize the remaining polymers.[7]
-
-
Inappropriate fixation method: Your current fixation method may not be suitable for preserving destabilized microtubules.
-
Antibody concentration is too low: The reduced amount of polymerized tubulin may require a higher antibody concentration.
-
Solution: Increase the concentration of your primary anti-tubulin antibody. Perform a titration to find the optimal concentration.
-
-
High background fluorescence obscuring the signal: Diffuse staining from the soluble tubulin pool can mask the signal from the few remaining microtubules.
-
Solution: A pre-extraction step before fixation can help to wash out the soluble tubulin monomers and dimers.[7]
-
Problem 2: High Background Staining
Q: My images have a high, diffuse background, making it difficult to discern individual microtubules. How can I reduce this?
A: High background is often due to the large pool of depolymerized tubulin in the cytoplasm after this compound treatment.
-
Cause: The primary antibody is binding to the abundant soluble tubulin.
-
Solution 1: Pre-extraction. Before fixation, briefly permeabilize the cells with a buffer containing a low concentration of a non-ionic detergent (e.g., 0.02% Triton X-100) in a microtubule-stabilizing buffer.[10] This will help to wash out the soluble tubulin pool before fixation.
-
Solution 2: Blocking. Ensure you are using an adequate blocking solution (e.g., 5% BSA or normal serum from the secondary antibody host species) to prevent non-specific antibody binding.
-
Problem 3: Altered Microtubule Morphology
Q: The microtubules I see look fragmented and disorganized, which is different from my untreated control cells. Is this expected?
A: Yes, this is the expected effect of this compound. The drug causes microtubule depolymerization, leading to the loss of the filamentous network and the appearance of short fragments or a diffuse tubulin haze.[2][4][6] Your staining protocol should aim to faithfully represent this altered morphology. For quantitative analysis of these changes, you can use image analysis software to measure parameters like microtubule length, density, and curvature.[11]
Experimental Protocols
Protocol 1: Paraformaldehyde Fixation with Triton X-100 Permeabilization
This protocol is adapted from a study that successfully visualized microtubules after this compound treatment.[1] It is a good starting point for many cell lines.
-
Cell Culture and Treatment: Seed cells on coverslips and treat with the desired concentration of this compound for the appropriate duration.
-
Fixation:
-
Gently wash the cells with pre-warmed Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 30 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with 0.3% Triton X-100 in PBS for 60 minutes at room temperature.
-
Wash three times with PBS containing 5% Bovine Serum Albumin (BSA).
-
-
Immunostaining:
-
Incubate with a primary anti-tubulin antibody diluted in PBS with 5% BSA overnight at 4°C.
-
Wash three times with PBS with 5% BSA.
-
Incubate with a fluorescently labeled secondary antibody diluted in PBS with 5% BSA for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting: Mount the coverslips on microscope slides using an anti-fade mounting medium.
Protocol 2: Cold Methanol Fixation
This protocol is often recommended for optimal preservation of microtubule structure.[7][9]
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound.
-
Fixation and Permeabilization:
-
Gently wash the cells once with pre-warmed PBS.
-
Aspirate the PBS and immediately add ice-cold (-20°C) methanol.
-
Incubate for 5-10 minutes at -20°C.
-
Gently wash three times with PBS at room temperature to rehydrate the cells.
-
-
Immunostaining:
-
Proceed with blocking and antibody incubations as described in Protocol 1, starting from the blocking step.
-
Data Presentation: Comparison of Fixation and Permeabilization Methods
| Method | Fixative | Permeabilization | Advantages | Disadvantages | Recommended for |
| Method A | 4% Paraformaldehyde | 0.1-0.5% Triton X-100 | Good preservation of overall cell morphology; compatible with most antibodies. | May not optimally preserve fine microtubule structures, potentially leading to weaker signals.[7] | General microtubule staining, especially when co-staining for other cellular components. |
| Method B | -20°C Methanol | Included in fixation | Excellent preservation of microtubule structure; rapid protocol.[7] | Can alter some antibody epitopes; may not preserve soluble proteins or some membrane structures. | High-resolution imaging of the microtubule cytoskeleton. |
| Method C | Pre-extraction then PFA | 0.02-0.1% Triton X-100 (pre-fixation) | Reduces background from soluble tubulin; enhances visualization of remaining polymers.[7][10] | The pre-extraction step needs careful optimization to avoid artefactual removal of structures. | Quantifying changes in the polymerized microtubule network after drug treatment. |
Visualization of Experimental Workflows
Troubleshooting Workflow for Weak Microtubule Signal
Caption: Troubleshooting logic for weak microtubule signal after this compound treatment.
General Experimental Workflow for Microtubule Staining
Caption: A generalized workflow for immunofluorescent staining of microtubules.
References
- 1. 4.5. Immunofluorescence [bio-protocol.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Binding of this compound to tubulin and its influence on microtubules in tissue-culture cells as revealed by immunofluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cellproduce.co.jp [cellproduce.co.jp]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]
- 11. Super-resolution imaging and quantitative analysis of microtubule arrays in model neurons show that epothilone D increases the density but decreases the length and straightness of microtubules in axon-like processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Parbendazole cell viability assays
This guide provides troubleshooting advice and frequently asked questions for researchers encountering inconsistent results in cell viability assays using Parbendazole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a benzimidazole-based anthelmintic drug that has been repurposed for cancer research.[1][2] Its primary mechanism of action is the inhibition of microtubule polymerization.[3][4][5][6] this compound binds to tubulin, the protein subunit of microtubules, leading to the disruption of the microtubule network.[3][7] This interference with microtubule dynamics disrupts critical cellular processes such as mitotic spindle formation, leading to a G2/M phase cell cycle arrest, and can ultimately induce apoptosis (programmed cell death).[1][2][8][9]
Q2: Which cell viability assays are commonly used with this compound?
Assays that measure metabolic activity are frequently used to assess the effects of this compound. The most common is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the activity of mitochondrial dehydrogenases.[1][10] Other tetrazolium-based assays like XTT, MTS, and WST-1, as well as resazurin-based assays, are also applicable. Assays like the CCK-8 (Cell Counting Kit-8) have also been successfully used.[8]
Q3: What is a typical IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) for this compound can vary significantly depending on the cell line. However, studies have shown it to be potent in the nanomolar to low micromolar range for various cancer cell lines.[1][2] For example, in AsPC-1 and Capan-2 pancreatic cancer cells, IC50 values were reported to be in the nanomolar range.[1][2] It is crucial to determine the IC50 empirically for your specific cell line and experimental conditions.
Q4: How should I dissolve this compound for in vitro experiments?
This compound is sparingly soluble in water but can be dissolved in organic solvents. Dimethyl sulfoxide (DMSO) is commonly used to prepare stock solutions.[1][5] It is critical to note the final concentration of DMSO in the cell culture medium, as high concentrations (>0.5%) can be toxic to cells and affect experimental outcomes. Always include a vehicle control (medium with the same final concentration of DMSO as the experimental wells) in your assay.
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
Question: My replicate wells for the same this compound concentration show significantly different absorbance readings. What could be the cause?
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting into each well. Pipette carefully and consistently.[11] |
| "Edge Effect" | Evaporation is often higher in the outer wells of a 96-well plate, concentrating media components and affecting cell growth.[12] To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner 60 wells for your experiment.[12] |
| Incomplete Solubilization of Formazan Crystals (MTT Assay) | Formazan crystals can be difficult to dissolve.[10] Ensure the solubilization agent (e.g., DMSO, or a solution of SDS in HCl) is added to all wells and mixed thoroughly.[13] A plate shaker can help. Allow sufficient incubation time (sometimes overnight for SDS-based solutions) for complete dissolution.[13][14] |
| Pipetting Errors | Inaccurate pipetting of cells, this compound, or assay reagents is a major source of variability. Calibrate your pipettes regularly. Use fresh tips for each replicate. |
| Cell Clumping | Cell clumps lead to an uneven distribution of cells. Ensure complete dissociation of cells with trypsin and create a single-cell suspension by gentle pipetting before plating.[11] |
Issue 2: Absorbance Readings Are Too Low or Too High
Question: My overall absorbance readings are too low (or too high) across the entire plate, including my controls. What should I do?
| Potential Cause | Recommended Solution |
| Incorrect Cell Number | Low Readings: The number of cells seeded may be too low, or cells are not proliferating well. Optimize the seeding density for your cell line to ensure absorbance values for the negative control fall within the linear range of the assay (typically 0.75-1.25).[14] High Readings: Too many cells were seeded. Reduce the cell density at plating. |
| Inappropriate Incubation Times | Low Readings: The incubation time with the assay reagent (e.g., MTT) may be too short for sufficient color development. Increase the incubation time and check for precipitate formation under a microscope. Conversely, the drug treatment time may be too long, leading to near-total cell death. High Readings: The drug treatment time may be too short to see an effect. |
| Suboptimal Culture Conditions | Cells may not be healthy or proliferating optimally due to issues with the medium, temperature, CO2, or humidity.[14] Ensure cells are in the exponential growth phase and have a viability of >90% before starting the experiment.[12] |
| Contamination | Bacterial or yeast contamination can lead to high background readings as they can also reduce tetrazolium salts. Visually inspect plates for contamination and check your sterile technique. |
Issue 3: Inconsistent Results Between Experiments
Question: I am repeating the same experiment, but the results are not reproducible. Why?
| Potential Cause | Recommended Solution |
| Different Cell Passage Number | Cell characteristics can change at high passage numbers. Use cells within a consistent and defined passage number range for all experiments to ensure reproducibility.[12] |
| Reagent Instability | This compound stock solutions may degrade over time, especially with repeated freeze-thaw cycles. Aliquot your stock solution and store it protected from light at -20°C or -80°C. MTT and other tetrazolium salts are light-sensitive; handle them in the dark. |
| Variations in Serum | Fetal Bovine Serum (FBS) is a complex mixture, and lot-to-lot variability can significantly impact cell growth and drug sensitivity. If possible, purchase a large batch of FBS and test it before use in critical experiments. |
| Inconsistent Incubation Times | Strictly adhere to the same incubation times for cell plating, drug treatment, and assay reagent addition across all experiments. |
| Different Assay Kits/Lots | Different lots of assay kits can have slight variations. If you switch to a new kit or lot, consider running a bridging experiment to ensure consistency. |
Quantitative Data
This compound IC50 Values in Various Cancer Cell Lines
The following table summarizes reported IC50 values for this compound. Note that values can differ based on the specific cell line, assay type, and incubation time.
| Cell Line | Cancer Type | Assay Type | Incubation Time | Reported IC50 |
| AsPC-1 | Pancreatic Cancer | MTT | 72 h | ~0.2 µM[1] |
| Capan-2 | Pancreatic Cancer | MTT | 72 h | ~0.7 µM[1] |
| HN6 | Head and Neck Squamous Cell Carcinoma (HNSCC) | CCK-8 | 72 h | < 1 µM[8] |
| Fadu | Head and Neck Squamous Cell Carcinoma (HNSCC) | CCK-8 | 72 h | < 1 µM[8] |
| CAL-27 | Head and Neck Squamous Cell Carcinoma (HNSCC) | CCK-8 | 72 h | < 1 µM[8] |
| BxPC3 | Pancreatic Cancer | Not Specified | Not Specified | 0.15 ± 0.05 µM[15] |
Experimental Protocols
Detailed Protocol: MTT Cell Viability Assay for Adherent Cells
This protocol provides a general framework. Optimization of cell density and incubation times is essential for each cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Sterile 96-well flat-bottom plates (tissue-culture treated)
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized, protected from light)[16]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10][13]
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: a. Harvest and count cells that are in their exponential growth phase. b. Dilute the cells in complete culture medium to the optimized seeding density. c. Seed 100 µL of the cell suspension into the inner wells of a 96-well plate. d. Add 100 µL of sterile PBS to the outer wells to reduce evaporation. e. Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow cells to attach.[17]
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from your stock solution. b. Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-treatment control" (medium only). c. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate this compound concentrations or controls. d. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: a. After the treatment incubation, carefully aspirate the medium from each well. b. Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[10] c. Incubate the plate for 2-4 hours at 37°C, protected from light.[10] Purple formazan crystals should become visible within the cells under a microscope.
-
Formazan Solubilization: a. Carefully aspirate the MTT solution without disturbing the formazan crystals.[10] b. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[16] c. Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 10-15 minutes, protected from light.
-
Data Acquisition: a. Ensure all formazan crystals are completely dissolved. b. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background absorbance.[14]
Visualizations
References
- 1. The Benzimidazole-Based Anthelmintic this compound: A Repurposed Drug Candidate That Synergizes with Gemcitabine in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Binding of this compound to tubulin and its influence on microtubules in tissue-culture cells as revealed by immunofluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.biologists.com [journals.biologists.com]
- 8. researchgate.net [researchgate.net]
- 9. Research Portal [ourarchive.otago.ac.nz]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
- 12. youtube.com [youtube.com]
- 13. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. researchgate.net [researchgate.net]
- 16. broadpharm.com [broadpharm.com]
- 17. jrmds.in [jrmds.in]
Validation & Comparative
A Comparative Analysis of Parbendazole and Albendazole Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro anticancer efficacy of two benzimidazole anthelmintics, parbendazole and albendazole. Both compounds are being investigated for their potential as repurposed cancer therapies due to their ability to disrupt microtubule polymerization, a critical process for cell division. This document summarizes key experimental data, details common methodologies for their evaluation, and visualizes their mechanism of action and experimental workflows.
Data Presentation: Comparative Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and albendazole across various cancer cell lines as reported in the literature. It is important to note that these values are compiled from different studies and experimental conditions may vary, warranting caution in direct comparison.
| Drug | Cancer Type | Cell Line(s) | IC50 (µM) | Reference(s) |
| This compound | Pancreatic Cancer | AsPC-1, Capan-2 | Nanomolar range | [1][2][3][4] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | HN6 | 0.126 | [5] | |
| Albendazole | Colon Cancer | SW620 | 3.8 | |
| HCT116 | 2.7 | |||
| SW48 | 3.7 | |||
| RKO | 3.5 | |||
| MC38 | 3.3 | |||
| HCT8 | 0.3 | [6] | ||
| HT-29 | 0.12 | |||
| Head and Neck Squamous Cell Carcinoma (HNSCC) | HPV-negative cell lines (average of 13 lines) | 0.152 | ||
| Breast Cancer | MCF7, MDA-MB-231 | Effective at 0.1-100 µM | ||
| Melanoma | B16F10 | Effective at 1-100 µM |
Mechanism of Action
Both this compound and albendazole exert their anticancer effects primarily by targeting tubulin, a key component of microtubules. By inhibiting the polymerization of tubulin, these drugs disrupt the formation and function of the mitotic spindle, which is essential for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[1][5][7][8]
Signaling Pathway Diagram
Caption: Mechanism of action for this compound and Albendazole.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are synthesized from multiple sources to provide a comprehensive overview for researchers.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or albendazole (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or albendazole at concentrations around their respective IC50 values for 24-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and Propidium Iodide. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of the compounds on the polymerization of purified tubulin.
-
Reaction Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer (containing GTP and a fluorescence reporter) and the test compound (this compound or albendazole) at various concentrations.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader. The fluorescence is proportional to the amount of polymerized tubulin.
-
Data Analysis: Compare the polymerization curves of the treated samples to a control (vehicle-treated) to determine the inhibitory effect of the compounds on tubulin polymerization.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating anticancer drugs.
Conclusion
Both this compound and albendazole demonstrate significant anticancer activity in a variety of cancer cell lines, primarily through the inhibition of tubulin polymerization. The available data suggests that this compound may be particularly potent, with efficacy reported in the nanomolar range in pancreatic and HNSCC cell lines.[1][2][3][4][5] Albendazole also shows broad-spectrum activity across multiple cancer types.[6] Further head-to-head studies in standardized conditions are warranted to definitively compare the therapeutic potential of these two promising repurposed drug candidates. This guide provides a foundational resource for researchers designing and interpreting experiments to further elucidate the anticancer efficacy of this compound and albendazole.
References
- 1. The Benzimidazole-Based Anthelmintic this compound: A Repurposed Drug Candidate That Synergizes with Gemcitabine in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Benzimidazole-Based Anthelmintic this compound: A Repurposed Drug Candidate That Synergizes with Gemcitabine in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of anthelmintic this compound as a therapeutic molecule for HNSCC through connectivity map-based drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative effect of benzimidazole anthelmintics albendazole, ricobendazole, and flubendazole in intestinal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Albendazole and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Albendazole and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update - PubMed [pubmed.ncbi.nlm.nih.gov]
Parbendazole's Potency: A Comparative Analysis of IC50 Values Across Cancer Cell Lines
The data underscores Parbendazole's potent cytotoxic effects, with IC50 values frequently observed in the nanomolar to low micromolar range. This inherent potency highlights its potential as a promising candidate for further investigation in oncology.
Comparative IC50 Values of this compound in Cancer Cell Lines
The following table summarizes the IC50 values of this compound in a range of human cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) |
| HN6 | Head and Neck Squamous Cell Carcinoma | ~0.1 - 1.0 |
| Fadu | Head and Neck Squamous Cell Carcinoma | ~0.1 - 1.0 |
| CAL-27 | Head and Neck Squamous Cell Carcinoma | ~0.1 - 1.0 |
| AsPC-1 | Pancreatic Cancer | Nanomolar range |
| Capan-2 | Pancreatic Cancer | Nanomolar range |
Note: The IC50 values are approximate and can vary based on experimental conditions.
Experimental Protocols
The determination of IC50 values is a critical step in assessing the cytotoxic potential of a compound. A common method employed in the cited studies is the CCK8 (Cell Counting Kit-8) or similar colorimetric assays like the MTT assay.
General Protocol for Determining IC50 via CCK8 Assay:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere and proliferate for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: A stock solution of this compound is prepared and serially diluted to a range of concentrations. The culture medium is then replaced with fresh medium containing the different concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the treatment wells.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the compound to exert its cytotoxic or anti-proliferative effects.
-
Cell Viability Assessment: After the incubation period, 10 µL of the CCK8 solution is added to each well, and the plates are incubated for an additional 1-4 hours. The CCK8 reagent contains a WST-8 tetrazolium salt, which is reduced by cellular dehydrogenases in viable cells to a yellow-colored formazan product.
-
Data Acquisition: The absorbance of the formazan product is measured at a wavelength of 450 nm using a microplate reader.
-
IC50 Calculation: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, is then calculated by plotting a dose-response curve and fitting it to a non-linear regression model.
Mechanism of Action: Signaling Pathway
This compound's primary mechanism of anti-cancer activity involves the disruption of microtubule polymerization.[1] By binding to tubulin, the fundamental protein subunit of microtubules, this compound inhibits their formation.[1] This interference with the microtubule network leads to a cascade of downstream cellular events.
The disruption of microtubule dynamics is a key mechanism of action for this compound.[1] This leads to cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis, or programmed cell death.[1]
Caption: this compound's mechanism of action in cancer cells.
The accompanying workflow diagram illustrates the key steps involved in a typical cytotoxicity assay to determine the IC50 value of a compound like this compound.
Caption: Experimental workflow for IC50 determination.
References
Safety Operating Guide
Proper Disposal of Parbendazole: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For researchers and drug development professionals, understanding the specific procedures for compounds like Parbendazole is essential not only for regulatory compliance but also for building a culture of safety. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed and is suspected of causing reproductive harm.[1][2][3] When heated to the point of decomposition, it can emit toxic fumes.[3][4][5] Therefore, adherence to strict safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times.[4]
-
Eye Protection: Use tightly fitting safety goggles or a face shield.[4]
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[2][4]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH/MSHA-approved respirator.[6]
Quantitative Data for this compound
The following table summarizes key quantitative data related to this compound's toxicological and environmental profile.
| Parameter | Value | Source |
| Acute Oral Toxicity (LD50) | > 5 g/kg (in mice) | [1] |
| Octanol-Water Partition Coefficient (Log KOW) | 3.43 | [7] |
| Ecotoxicity | No data available for fish, daphnia, algae, or microorganisms. | [5] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound is governed by federal and state regulations for pharmaceutical and chemical waste.[5][8][9] The following procedure outlines the necessary steps for compliant disposal.
Step 1: Waste Characterization
The generator of the waste is legally responsible for determining if it qualifies as hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed as a P- or U-series hazardous waste, it must be evaluated against the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity.[6][10]
-
Recommendation: Given that this compound is a bioactive pharmaceutical compound, and in the absence of complete toxicity characteristic data, it is best practice to manage it as a hazardous chemical waste to ensure the highest level of safety and compliance.
Step 2: Segregation and Collection
Proper segregation is crucial to prevent accidental chemical reactions and to ensure proper disposal.
-
Solid Waste: Collect pure this compound powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and spill cleanup materials in a dedicated, sealable container made of compatible material (e.g., polyethylene).
-
Liquid Waste: If this compound is dissolved in a solvent, the entire solution must be characterized. The hazardous properties of the solvent (e.g., ignitability) will also dictate the disposal route. Do not mix with other waste streams.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Toxic").
Step 3: Storage
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, away from drains, and segregated from incompatible materials such as strong acids, bases, and oxidizing agents.[3][9]
Step 4: Disposal
Under no circumstances should this compound be disposed of down the drain or in regular trash. [1][4]
-
The required method for disposing of pharmaceutical waste is through a licensed hazardous waste disposal company.[4]
-
This waste will typically be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration .[8]
-
Contact your institution's Environmental Health & Safety (EH&S) department to arrange for a scheduled pickup of the waste.
Step 5: Spill and Decontamination Procedures
In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing the appropriate PPE, cover the spill with an absorbent material.
-
Gently collect the material using spark-proof tools and place it into your hazardous waste container.[4]
-
Decontaminate the area with a soap and water solution.[3]
-
All materials used for cleanup must be disposed of as hazardous waste.
Experimental Protocols
The proper disposal of this compound is a matter of regulatory compliance rather than experimental procedure. As such, there are no experimental protocols for its disposal. The process is dictated by the guidelines set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and corresponding state authorities.[5][8][11]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste generated in a laboratory setting.
References
- 1. Identification of anthelmintic this compound as a therapeutic molecule for HNSCC through connectivity map-based drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity of anthelmintic drugs (fenbendazole and flubendazole) to aquatic organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.wayne.edu [research.wayne.edu]
- 5. echemi.com [echemi.com]
- 6. pwaste.com [pwaste.com]
- 7. enhs.uark.edu [enhs.uark.edu]
- 8. Waste Disposal – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. This compound | C13H17N3O2 | CID 26596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. chesse.org [chesse.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
